Pre-vitamin D3 decanoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C37H62O2 |
|---|---|
Molekulargewicht |
538.9 g/mol |
IUPAC-Name |
[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate |
InChI |
InChI=1S/C37H62O2/c1-7-8-9-10-11-12-13-19-36(38)39-33-23-20-29(4)32(27-33)22-21-31-18-15-26-37(6)34(24-25-35(31)37)30(5)17-14-16-28(2)3/h18,21-22,28,30,33-35H,7-17,19-20,23-27H2,1-6H3/b22-21-/t30-,33+,34-,35+,37-/m1/s1 |
InChI-Schlüssel |
SHPULLBPHHLKCG-BUJACLEBSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@H]1CCC(=C(C1)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1CCC(=C(C1)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Physicochemical Properties of Pre-vitamin D3 Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-vitamin D3 decanoate is a synthetic derivative of Pre-vitamin D3, an essential precursor in the endogenous synthesis of vitamin D3 (cholecalciferol). As an esterified form, this compound exhibits altered physicochemical properties compared to its parent compound, which can influence its stability, delivery, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its characterization, and outlines its role in the metabolic pathway of vitamin D3.
Physicochemical Properties
This compound is a lipophilic molecule, a characteristic attributed to the long-chain decanoate ester group. While specific experimental data for some properties are not extensively available in the public domain, the following table summarizes its known and predicted physicochemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl decanoate | |
| CAS Number | 927822-18-2 | [1][2] |
| Molecular Formula | C₃₇H₆₂O₂ | [3] |
| Molecular Weight | 538.89 g/mol | [3] |
| Appearance | Colorless Oil | |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. Predicted to be soluble in non-polar organic solvents. | |
| Melting Point | Not available. As an oil, it is expected to have a low melting point or exist as a liquid at room temperature. | |
| Stability | Expected to be sensitive to light, heat, and oxygen, similar to other vitamin D analogs. The ester linkage may be susceptible to hydrolysis under acidic or basic conditions. | [4] |
Metabolic Pathway of Vitamin D3
Pre-vitamin D3 is a crucial intermediate in the synthesis of the biologically active form of vitamin D3. The decanoate ester is a pro-drug form that is expected to be hydrolyzed in vivo to release Pre-vitamin D3, which then enters the metabolic cascade.
Caption: Metabolic pathway of Vitamin D3 synthesis.
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not widely published. However, standard methodologies used for the characterization of vitamin D analogs can be adapted.
Synthesis of this compound
The synthesis of this compound would likely involve the esterification of Pre-vitamin D3 with decanoic acid or a reactive derivative thereof. A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for synthesis and characterization.
Methodology:
-
Reaction Setup: Pre-vitamin D3 is dissolved in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). A base (e.g., pyridine or triethylamine) is added to act as an acid scavenger.
-
Esterification: Decanoyl chloride or decanoic anhydride is added dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Workup: The reaction mixture is quenched with a mild aqueous acid (e.g., saturated ammonium chloride solution) and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of vitamin D compounds. A reverse-phase HPLC method can be developed for the quantification and purity assessment of this compound.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at the λmax of Pre-vitamin D3 (around 260-265 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 25-30 °C |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Stability Studies
The stability of this compound can be assessed under various stress conditions to understand its degradation profile.
Methodology:
-
Forced Degradation Studies: Expose solutions of this compound to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.
-
Oxidative Degradation: Treat with hydrogen peroxide.
-
Thermal Degradation: Store at elevated temperatures (e.g., 40-80 °C).
-
Photodegradation: Expose to UV and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (as described in 4.2) to quantify the remaining this compound and identify any degradation products.
Conclusion
This compound is a lipophilic derivative of a key vitamin D precursor. While specific experimental data on its physicochemical properties are limited, its behavior can be inferred from the extensive knowledge of vitamin D3 and its analogs. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and stability assessment of this compound, which is crucial for its potential application in research and drug development. Further studies are warranted to fully elucidate its physicochemical profile and to optimize its formulation and delivery.
References
An In-depth Technical Guide to the Synthesis and Characterization of Pre-vitamin D3 Decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methodologies for pre-vitamin D3 decanoate. This document is intended to serve as a foundational resource for researchers engaged in the development of novel vitamin D analogs and prodrugs. This compound, an esterified form of the direct photochemical product of 7-dehydrocholesterol, presents an interesting target for research into sustained-release formulations and novel delivery mechanisms for vitamin D.
Introduction
Vitamin D3 is a crucial secosteroid hormone essential for calcium homeostasis, bone metabolism, and a variety of other physiological processes. Its synthesis in the skin is initiated by the UVB-induced conversion of 7-dehydrocholesterol (7-DHC) to pre-vitamin D3, which then undergoes a temperature-dependent isomerization to vitamin D3 (cholecalciferol)[1]. The esterification of vitamin D3 and its precursors is a promising strategy for developing prodrugs with modified pharmacokinetic profiles. This compound is a lipophilic derivative that may offer advantages in terms of stability and bioavailability. This guide outlines a feasible two-step synthesis and the analytical techniques required for its comprehensive characterization.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process: first, the esterification of 7-dehydrocholesterol with decanoyl chloride to form 7-dehydrocholesteryl decanoate, followed by the photochemical conversion of this ester to this compound using UVB irradiation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 7-Dehydrocholesteryl Decanoate
This procedure is based on standard esterification methods for sterols.
-
Materials:
-
7-Dehydrocholesterol (7-DHC)
-
Decanoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (HPLC grade)
-
-
Procedure:
-
Dissolve 7-dehydrocholesterol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous pyridine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add decanoyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-dehydrocholesteryl decanoate by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the product, combine, and evaporate the solvent to yield pure 7-dehydrocholesteryl decanoate.
-
Step 2: Photochemical Conversion to this compound
This step involves the UVB irradiation of the synthesized ester.
-
Materials:
-
7-Dehydrocholesteryl decanoate
-
Anhydrous ethanol or hexane (spectroscopic grade)
-
UVB lamp with a peak emission between 295-300 nm
-
Quartz reaction vessel
-
-
Procedure:
-
Dissolve the purified 7-dehydrocholesteryl decanoate in anhydrous ethanol or hexane in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Irradiate the solution with a UVB lamp while maintaining a constant temperature (e.g., 0-5 °C) to minimize the thermal isomerization of the this compound product to vitamin D3 decanoate.
-
Monitor the conversion of 7-dehydrocholesteryl decanoate to this compound using HPLC-UV by periodically taking aliquots from the reaction mixture.
-
Once the desired conversion is achieved (prolonged irradiation can lead to the formation of byproducts like lumisterol and tachysterol esters), stop the irradiation.
-
Evaporate the solvent under reduced pressure at a low temperature to obtain the crude this compound.
-
The product can be further purified by preparative HPLC if necessary.
-
Caption: Synthesis workflow for this compound.
Characterization of this compound
A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for assessing the purity of the final product and for monitoring the progress of the photochemical conversion.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Expected Outcome: this compound should elute as a single major peak. The retention time will be longer than that of pre-vitamin D3 due to the lipophilic decanoate chain. The method should be able to separate the product from the starting material (7-dehydrocholesteryl decanoate) and potential byproducts (tachysterol and lumisterol esters).
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 265 nm |
| Expected Elution | Single major peak |
Table 1: HPLC Parameters for Analysis of this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to confirm the presence of the conjugated triene system characteristic of pre-vitamin D3.
Experimental Protocol:
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Ethanol or hexane (spectroscopic grade).
-
Procedure: Prepare a dilute solution of the sample in the chosen solvent. Scan the absorbance from 220 to 350 nm.
-
Expected Outcome: The spectrum should show a characteristic absorbance maximum (λmax) at approximately 264 nm, which is indicative of the pre-vitamin D3 chromophore[2].
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the synthesized ester.
Experimental Protocol:
-
Instrumentation: LC-MS/MS system, preferably with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Full scan mode to determine the molecular ion, and product ion scan (MS/MS) to analyze fragmentation.
-
Expected Outcome: The full scan spectrum should show a protonated molecular ion [M+H]⁺ corresponding to the molecular weight of this compound (C37H62O2, MW: 538.9 g/mol ). The MS/MS spectrum is expected to show a characteristic neutral loss of decanoic acid (172.26 g/mol ) and a prominent fragment ion corresponding to the pre-vitamin D3 backbone. A fragment ion around m/z 367, corresponding to the dehydrated pre-vitamin D3 core, is also anticipated.
| Technique | Expected Ion (m/z) | Interpretation |
| ESI-MS (Full Scan) | 539.9 | [M+H]⁺ |
| 561.9 | [M+Na]⁺ | |
| ESI-MS/MS | 367.3 | [M+H - C10H20O2 - H2O]⁺ (Pre-vitamin D3 core) |
Table 2: Expected Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3).
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl3.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
Expected Outcome:
-
¹H NMR: The spectrum will show characteristic signals for the pre-vitamin D3 core, including olefinic protons and methyl groups. Additionally, signals corresponding to the decanoate fatty acid chain will be present, including a triplet at ~2.3 ppm for the α-methylene protons, a multiplet at ~1.6 ppm for the β-methylene protons, a broad singlet for the other methylene groups around 1.2-1.4 ppm, and a triplet at ~0.9 ppm for the terminal methyl group.
-
¹³C NMR: The spectrum will display the corresponding carbon signals for both the pre-vitamin D3 moiety and the decanoate chain, including a carbonyl signal around 173 ppm.
-
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pre-vitamin D3 Core | ||
| Olefinic Protons | 5.0 - 6.5 | 110 - 145 |
| C18-H3 | ~0.55 | ~12.0 |
| C21-H3, C26-H3, C27-H3 | 0.8 - 1.0 | 18 - 24 |
| Decanoate Moiety | ||
| Carbonyl (C=O) | - | ~173 |
| α-CH2 | ~2.3 (t) | ~34 |
| β-CH2 | ~1.6 (m) | ~25 |
| -(CH2)n- | 1.2 - 1.4 (m) | 29 - 32 |
| Terminal CH3 | ~0.9 (t) | ~14 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl3.
Caption: Analytical workflow for the characterization of this compound.
Hypothesized Signaling Pathway and Mechanism of Action
This compound is hypothesized to function as a prodrug of vitamin D3. As a lipophilic ester, it may be readily absorbed and stored in adipose tissue. In the bloodstream or target tissues, it is likely to be hydrolyzed by non-specific esterases to release pre-vitamin D3. This liberated pre-vitamin D3 would then undergo thermal isomerization to the more stable vitamin D3. Subsequently, vitamin D3 enters the well-established metabolic pathway:
-
Hepatic Hydroxylation: Vitamin D3 is transported to the liver, where it is hydroxylated by 25-hydroxylase (CYP2R1) to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D.
-
Renal Hydroxylation: Calcifediol is transported to the kidneys and further hydroxylated by 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol).
-
VDR-Mediated Gene Regulation: Calcitriol binds to the Vitamin D Receptor (VDR) in the nucleus of target cells. The calcitriol-VDR complex then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium and phosphate metabolism, immune function, and cell proliferation and differentiation[3][4][5].
Caption: Hypothesized signaling pathway for this compound as a prodrug.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is chemically sound and relies on well-established reactions. The outlined analytical methodologies offer a robust approach to verify the structure and purity of the final compound. Further research into the pharmacokinetics and pharmacodynamics of this compound is warranted to fully elucidate its potential as a therapeutic agent. This document serves as a valuable resource for scientists and researchers in the field of drug development, providing the necessary protocols and theoretical background to advance the study of novel vitamin D analogs.
References
Unraveling the In Vitro Action of Pre-Vitamin D3 Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pre-vitamin D3 decanoate is a synthetic derivative of pre-vitamin D3, designed potentially to enhance stability or modulate delivery. While direct in vitro studies on this compound are not extensively documented in publicly available literature, its mechanism of action can be inferred from the well-established biochemistry of pre-vitamin D3 and the common metabolic fate of ester prodrugs. This technical guide outlines the proposed in vitro mechanism of action, beginning with the enzymatic cleavage of the decanoate group, followed by the subsequent isomerization, metabolic activation, and signaling cascade of the parent molecule, vitamin D3. This document provides a comprehensive overview of the experimental protocols to study these processes, quantitative data from related compounds, and visual representations of the key pathways.
Proposed In Vitro Mechanism of Action: A Two-Stage Process
The in vitro mechanism of this compound is hypothesized to occur in two primary stages:
Stage 1: Prodrug Activation via Ester Hydrolysis. this compound is likely designed as a prodrug. The initial and rate-limiting step in its in vitro activity is the hydrolysis of the decanoate ester bond. This reaction is catalyzed by ubiquitous intracellular and extracellular esterases, such as carboxylesterases, which are present in various cell types and culture media supplements.[1][2] This enzymatic cleavage releases pre-vitamin D3 and decanoic acid.
Stage 2: Bioactivation and Genomic Signaling. Following its release, pre-vitamin D3 undergoes a series of transformations to become biologically active, mirroring the natural vitamin D pathway.
-
Thermal Isomerization: Pre-vitamin D3 undergoes a temperature-dependent isomerization to form vitamin D3 (cholecalciferol). This is a non-enzymatic rearrangement.[3][4]
-
Hydroxylation: Vitamin D3 is sequentially hydroxylated by mitochondrial and endoplasmic reticulum-associated cytochrome P450 enzymes. The first hydroxylation occurs primarily at the 25-position to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form. A second hydroxylation at the 1α-position produces the most biologically active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol).[5]
-
Vitamin D Receptor (VDR) Binding and Gene Regulation: Calcitriol binds to the nuclear Vitamin D Receptor (VDR).[6] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a wide array of cellular processes, including calcium homeostasis, cell proliferation, differentiation, and apoptosis.[6]
Quantitative Data Summary
Table 1: Relative Binding Affinity of Vitamin D Analogs for the Vitamin D Receptor (VDR)
| Compound | Relative VDR Binding Affinity (%) | Reference |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 100 | [7] |
| 14-epi-1α,25(OH)2previtamin D3 | <1 | [8] |
| 2α-methyl-14-epi-1α,25(OH)2previtamin D3 | ~17 | [8] |
| 25-hydroxytachysterol3 | Low | [9] |
| 25-hydroxy-5,6-trans-vitamin D3 | Low | [9] |
| 5,6-trans-vitamin D3 | Very Low | [9] |
| Tachysterol | Negligible | [9] |
| Lumisterol | Negligible | [9] |
Table 2: Kinetic Parameters for the Thermal Isomerization of Pre-vitamin D3 to Vitamin D3
| Medium | Temperature (°C) | Half-life (t½) (hours) | Equilibrium Constant (K) | Reference |
| Human Skin (in vivo) | 37 | 2.5 | 11.44 | [3][4] |
| Hexane | 37 | 30 | 6.15 | [3][4] |
Experimental Protocols
To investigate the in vitro mechanism of action of this compound, a series of experiments can be designed to address each stage of its proposed pathway.
Protocol for Assessing In Vitro Hydrolysis of this compound
Objective: To determine if and at what rate this compound is hydrolyzed to pre-vitamin D3 in a cellular environment.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human keratinocytes, osteoblasts, or a cancer cell line known to express esterases) in appropriate media.
-
Treatment: Treat the cells with a known concentration of this compound. Include control groups with vehicle only and pre-vitamin D3.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cell lysate and the culture medium.
-
Extraction: Perform a liquid-liquid extraction on the collected samples to separate the lipophilic vitamin D metabolites.
-
Quantification by LC-MS/MS: Analyze the extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and pre-vitamin D3.
-
Data Analysis: Plot the concentrations of the parent compound and the metabolite over time to determine the rate of hydrolysis.
Protocol for Vitamin D Receptor (VDR) Binding Assay
Objective: To evaluate the binding affinity of pre-vitamin D3, vitamin D3, and their hydroxylated metabolites for the VDR.
Methodology:
-
Reagents: Use a commercially available VDR competitor assay kit or prepare the necessary components: recombinant human VDR, a fluorescently labeled vitamin D analog (ligand), and a fluorescence polarization reader.
-
Assay Preparation: Prepare a series of dilutions of the test compounds (this compound, pre-vitamin D3, vitamin D3, 25(OH)D3, and 1α,25(OH)2D3) and a standard (unlabeled 1α,25(OH)2D3).
-
Incubation: In a microplate, incubate the recombinant VDR with the fluorescent ligand and varying concentrations of the test compounds or the standard.
-
Measurement: Measure the fluorescence polarization in each well. The binding of the test compound to the VDR will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Calculate the IC50 (the concentration of the compound that displaces 50% of the fluorescent ligand) for each compound. The lower the IC50, the higher the binding affinity.[7]
Protocol for Cell-Based Reporter Gene Assay
Objective: To measure the transcriptional activity of the VDR in response to treatment with this compound and its metabolites.
Methodology:
-
Cell Line: Use a cell line that has been stably transfected with a reporter construct containing a VDRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell Culture and Treatment: Plate the reporter cells and treat them with various concentrations of this compound, pre-vitamin D3, and 1α,25(OH)2D3 (as a positive control).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
Lysis and Reporter Assay: Lyse the cells and perform the appropriate reporter assay (e.g., measure luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter gene activity to a control for cell viability (e.g., total protein concentration). Plot the normalized reporter activity against the compound concentration to determine the dose-response relationship and the EC50 (the concentration that elicits a half-maximal response).
Visualizations: Pathways and Workflows
Caption: Proposed in vitro mechanism of this compound.
Caption: Experimental workflow for in vitro characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. The difference between 14-epi-previtamin D3 and 14-epi-19-norprevitamin D3: their synthesis and binding affinity for human VDR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Pre-vitamin D3 Decanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pre-vitamin D3 decanoate is a synthetic derivative of pre-vitamin D3, engineered with a decanoate ester at the C-3 hydroxyl group. While direct research on the biological activity of this specific compound is limited, its chemical structure strongly suggests its function as a prodrug for vitamin D3. This technical guide synthesizes the available information on pre-vitamin D3 and its analogs to project the metabolic fate and biological activity of this compound. It is hypothesized that upon administration, the decanoate ester is cleaved by endogenous esterases, releasing pre-vitamin D3. This is followed by thermal isomerization to vitamin D3, which then enters the established metabolic pathway to its biologically active form, calcitriol. This guide provides a comprehensive overview of the anticipated pharmacokinetics, experimental protocols for its evaluation, and the signaling pathways it is expected to influence.
Introduction: The Rationale for this compound
Vitamin D is a crucial secosteroid hormone essential for calcium homeostasis, bone metabolism, and a variety of other physiological processes. The administration of vitamin D often faces challenges related to its stability and bioavailability. Prodrug strategies, such as the esterification of vitamin D and its precursors, offer a potential solution to these challenges. The addition of a long-chain fatty acid like decanoate can enhance the lipophilicity of the parent molecule, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound (CAS No. 927822-18-2) is an ester of pre-vitamin D3. It is proposed to act as a stable, slow-release prodrug of vitamin D3. The underlying hypothesis is that the decanoate ester protects the molecule and facilitates its absorption and distribution, after which it is hydrolyzed to release pre-vitamin D3. This pre-vitamin D3 then undergoes a thermally induced isomerization to the more stable vitamin D3, which is subsequently metabolized to the active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol).
Proposed Metabolic Pathway and Mechanism of Action
The biological activity of this compound is contingent on its conversion to active vitamin D metabolites. The proposed metabolic pathway involves several key steps:
-
Hydrolysis: Following administration, this compound is expected to undergo hydrolysis by non-specific esterases present in plasma and tissues, cleaving the decanoate group to yield pre-vitamin D3.
-
Thermal Isomerization: Pre-vitamin D3 is in a thermal equilibrium with vitamin D3. In the physiological environment of the human body (approximately 37°C), this equilibrium shifts to favor the formation of the more thermodynamically stable vitamin D3.
-
Hydroxylation in the Liver: Vitamin D3 is transported to the liver, where it is hydroxylated by the enzyme 25-hydroxylase (CYP2R1) to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D.
-
Hydroxylation in the Kidneys: Calcifediol is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1α,25-dihydroxyvitamin D3 (calcitriol).
-
VDR Binding and Gene Regulation: Calcitriol binds to the vitamin D receptor (VDR) in target cells. This VDR-ligand complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes.
Signaling Pathway of Vitamin D
Quantitative Data on the Biological Activity of Pre-vitamin D3 Analogs
Direct quantitative data for this compound is not currently available in peer-reviewed literature. However, studies on pre-vitamin D3 and its hydroxylated analogs consistently demonstrate significantly lower biological activity compared to their corresponding vitamin D3 isomers. This supports the hypothesis that pre-vitamin D3 itself is not the active form and must first isomerize to vitamin D3.
| Compound | Assay | Result | Reference |
| 1α,25-(OH)2-19-nor-previtamin D3 | VDR Binding Affinity | 1% of 1α,25-(OH)2D3 | [1] |
| 1α,25-(OH)2-19-nor-previtamin D3 | DBP Binding Affinity | 6% of 1α,25-(OH)2D3 | [1] |
| 19-nor-previtamin D3 | In vitro HL-60 cell differentiation | 2% of 1α,25-(OH)2D3 | [1] |
| 19-nor-previtamin D3 | In vivo calcemic effects in chicks | No activity | [1] |
Experimental Protocols for the Evaluation of this compound
To fully characterize the biological activity of this compound, a series of in vitro and in vivo experiments would be required.
In Vitro Assays
-
Esterase Stability Assay:
-
Objective: To determine the rate of hydrolysis of this compound to pre-vitamin D3 in the presence of plasma or liver microsomes.
-
Methodology:
-
Incubate this compound with human plasma or liver microsomes at 37°C.
-
Collect aliquots at various time points.
-
Quench the reaction and extract the analytes.
-
Quantify the concentrations of this compound and pre-vitamin D3 using LC-MS/MS.
-
Calculate the half-life of the ester.
-
-
-
Thermal Isomerization Kinetics:
-
Objective: To measure the rate of conversion of pre-vitamin D3 to vitamin D3 at physiological temperature.
-
Methodology:
-
Dissolve pre-vitamin D3 in a suitable solvent (e.g., ethanol).
-
Incubate the solution at 37°C.
-
Monitor the concentrations of pre-vitamin D3 and vitamin D3 over time using HPLC with UV detection.
-
Determine the rate constant and half-life of the isomerization.
-
-
-
VDR Binding Assay:
-
Objective: To assess the binding affinity of this compound and its metabolites for the vitamin D receptor.
-
Methodology:
-
Use a competitive binding assay with a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃).
-
Incubate recombinant VDR with the radioligand and increasing concentrations of the test compounds (this compound, pre-vitamin D3, vitamin D3).
-
Measure the displacement of the radioligand to determine the IC₅₀ and calculate the binding affinity (Ki).
-
-
In Vivo Studies
-
Pharmacokinetic Study in a Rodent Model:
-
Objective: To determine the ADME profile of this compound.
-
Methodology:
-
Administer a single dose of this compound to rats or mice (e.g., via oral gavage or subcutaneous injection).
-
Collect blood samples at multiple time points.
-
Extract and quantify the plasma concentrations of this compound, pre-vitamin D3, vitamin D3, 25(OH)D3, and 1,25(OH)2D3 using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
-
-
Efficacy Study in a Vitamin D-Deficient Animal Model:
-
Objective: To evaluate the ability of this compound to replete vitamin D status and elicit a biological response.
-
Methodology:
-
Induce vitamin D deficiency in rats by feeding them a vitamin D-deficient diet.
-
Treat groups of animals with vehicle, vitamin D3, or this compound for a specified period.
-
Monitor serum levels of calcium, phosphate, and vitamin D metabolites.
-
Assess bone mineral density using techniques like DXA or micro-CT.
-
-
Experimental Workflow
Conclusion
This compound is a promising prodrug candidate for vitamin D3 therapy. Based on its structure and the known biology of pre-vitamin D3, it is anticipated to provide a stable and sustained release of vitamin D3 in vivo. While direct experimental data on its biological activity is currently lacking, the established knowledge of vitamin D metabolism allows for a clear hypothesis of its mechanism of action. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of this compound. Further research is warranted to confirm its prodrug characteristics and to quantify its pharmacokinetic and pharmacodynamic profiles, which will be essential for its potential development as a therapeutic agent for the treatment and prevention of vitamin D deficiency and associated disorders.
References
The Journey from a Prodrug to a Hormone: An In-depth Technical Guide to the In Vivo Conversion of Pre-vitamin D3 Decanoate to Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo conversion of pre-vitamin D3 decanoate, a prodrug of vitamin D3, into its biologically active form, calcitriol (1α,25-dihydroxyvitamin D3). This document details the metabolic pathways, proposes experimental protocols for studying this conversion, and presents relevant quantitative data to inform research and development in the field of vitamin D therapeutics.
Introduction
Vitamin D plays a crucial role in calcium homeostasis, bone metabolism, and various other physiological processes. Its active form, calcitriol, is a potent steroid hormone that modulates gene expression through the vitamin D receptor (VDR).[1] The administration of vitamin D precursors or prodrugs is a common strategy to address vitamin D deficiency and related health issues. This compound, an ester of pre-vitamin D3, is designed to enhance stability and provide a sustained release of the parent compound. Understanding its in vivo conversion to calcitriol is paramount for its development as a therapeutic agent.
This guide will first elucidate the metabolic journey of this compound, from its initial hydrolysis to the final hydroxylation steps leading to calcitriol. Subsequently, it will provide detailed experimental methodologies for researchers to investigate this process in vivo. Finally, quantitative data from relevant studies are summarized to provide a comparative perspective on the efficiency of vitamin D metabolism.
The Metabolic Pathway: From Ester to Active Hormone
The conversion of this compound to calcitriol is a multi-step process that begins with the cleavage of the decanoate ester and isomerization of pre-vitamin D3, followed by two critical hydroxylation reactions in the liver and kidneys.
Hydrolysis of the Decanoate Ester
The first crucial step in the bioactivation of this compound is the hydrolysis of the decanoate ester bond to release pre-vitamin D3. While direct in vivo data for this compound is limited, studies on other vitamin D esters suggest that this hydrolysis is a prerequisite for systemic absorption and subsequent metabolism.[2] This enzymatic cleavage is likely carried out by non-specific esterases present in the skin, the gastrointestinal tract, and the liver.[3] It is hypothesized that cholesterol-esterifying enzymes may also be involved in this process. The hydrolysis releases pre-vitamin D3, which is then available for the next stage of activation.
Isomerization of Pre-vitamin D3 to Vitamin D3
Pre-vitamin D3 is a thermally labile intermediate that spontaneously isomerizes to the more stable vitamin D3 (cholecalciferol). This non-enzymatic conversion is a temperature-dependent process.
Hepatic 25-Hydroxylation
Once formed, vitamin D3 is transported to the liver, where it undergoes its first hydroxylation at the 25-position to form 25-hydroxyvitamin D3 (calcifediol). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2R1, located in the endoplasmic reticulum.[4] Calcifediol is the major circulating form of vitamin D and is often used as a biomarker for vitamin D status.
Renal 1α-Hydroxylation
The final and tightly regulated step in the activation pathway occurs in the kidneys. Calcifediol is transported to the proximal tubules of the kidneys, where it is hydroxylated at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, calcitriol (1α,25-dihydroxyvitamin D3).[5] The activity of CYP27B1 is stimulated by parathyroid hormone (PTH) and low serum phosphate levels, and it is inhibited by high serum calcium and fibroblast growth factor 23 (FGF23).
The overall metabolic pathway is depicted in the following diagram:
Signaling Pathway of Calcitriol Action
Calcitriol exerts its biological effects by binding to the nuclear vitamin D receptor (VDR). The calcitriol-VDR complex then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7] This genomic mechanism is responsible for the majority of calcitriol's effects on calcium and bone metabolism.
Experimental Protocols
To investigate the in vivo conversion of this compound to calcitriol, a well-designed animal study is essential. The following protocols provide a framework for such an investigation.
Animal Model
Wistar rats or C57BL/6 mice are suitable animal models for studying vitamin D metabolism.[2][8] Animals should be housed under controlled conditions with a vitamin D-deficient diet for a period of 4-6 weeks to deplete endogenous vitamin D stores before the start of the experiment.[9]
Administration of this compound
This compound can be dissolved in a suitable vehicle, such as corn oil or sesame oil, for oral or parenteral administration.[10]
-
Oral Administration: Administer the compound via oral gavage. The dosage will depend on the specific research question but can range from 10 to 100 µg/kg body weight.[11]
-
Parenteral Administration: For subcutaneous or intramuscular injection, ensure the compound is sterile-filtered.
A control group receiving only the vehicle should be included in the study design.
Sample Collection
Blood and tissue samples should be collected at various time points after administration to characterize the pharmacokinetic profile of the metabolites.
-
Blood: Collect blood via tail vein or cardiac puncture at time points such as 0, 2, 4, 8, 12, 24, 48, and 72 hours post-administration. Serum or plasma should be separated and stored at -80°C until analysis.[8]
-
Tissues: At the end of the experiment, collect tissues such as the liver, kidneys, and adipose tissue. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
Sample Preparation for LC-MS/MS Analysis
The analysis of vitamin D metabolites requires a robust sample preparation method to remove interfering substances.
-
Homogenization (for tissue samples): Homogenize tissue samples in a suitable buffer.[12]
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the serum/plasma or tissue homogenate to precipitate proteins.[13]
-
Liquid-Liquid Extraction (LLE): Extract the vitamin D metabolites from the supernatant using an organic solvent like hexane or methyl tert-butyl ether (MTBE).[12]
-
Solid-Phase Extraction (SPE): Further purify the extract using an SPE cartridge (e.g., C18 or silica) to remove polar lipids and other interfering compounds.[12]
-
Derivatization (Optional): To enhance sensitivity, especially for low-abundance metabolites like calcitriol, derivatization with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed.[14]
-
Reconstitution: Evaporate the final extract to dryness and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of multiple vitamin D metabolites due to its high sensitivity and specificity.[15][16]
-
Chromatographic Separation: Use a C18 reversed-phase column to separate the different vitamin D metabolites.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify each metabolite based on its specific precursor-to-product ion transitions.
The experimental workflow is illustrated below:
Quantitative Data Presentation
The following tables summarize key quantitative data related to vitamin D metabolism. Due to the lack of specific data for this compound, the data presented for conversion efficiency is hypothetical and based on the expected behavior of vitamin D esters.
Table 1: Pharmacokinetic Parameters of Vitamin D Metabolites (Rodent Model - Illustrative)
| Metabolite | Time to Maximum Concentration (Tmax) (hours) | Maximum Concentration (Cmax) (ng/mL) | Half-life (t1/2) (hours) |
| Vitamin D3 | 4 - 8 | 50 - 150 | 24 - 48 |
| 25(OH)D3 | 24 - 48 | 100 - 300 | 300 - 500 |
| 1,25(OH)2D3 | 48 - 72 | 0.1 - 0.5 | 4 - 6 |
Note: These values are illustrative and can vary significantly based on the dose, route of administration, and animal model.
Table 2: Hypothetical Conversion Efficiency of this compound to Calcitriol (Illustrative)
| Conversion Step | Estimated Efficiency (%) | Key Influencing Factors |
| Hydrolysis of Decanoate Ester | 80 - 95 | Esterase activity in the gut and liver |
| Hepatic 25-Hydroxylation | 70 - 90 | Liver function, CYP2R1 activity |
| Renal 1α-Hydroxylation | 1 - 5 (of total 25(OH)D3) | PTH levels, serum calcium and phosphate |
| Overall Conversion to Calcitriol | < 1 (of initial dose) | Tightly regulated physiological feedback loops |
Note: This table presents hypothetical data based on the known metabolism of vitamin D and its esters. Actual conversion efficiencies would need to be determined experimentally.
Conclusion
The in vivo conversion of this compound to the active hormone calcitriol is a complex, multi-step process involving enzymatic hydrolysis and two key hydroxylation reactions. This technical guide provides a foundational understanding of this metabolic pathway and offers detailed experimental protocols for its investigation. While direct quantitative data for this compound remains to be established, the information presented here, based on the broader knowledge of vitamin D metabolism, serves as a valuable resource for researchers and drug development professionals. Further in vivo studies are crucial to fully characterize the pharmacokinetics and therapeutic potential of this promising vitamin D prodrug.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigations on vitamin D esters synthesized in rats. Detection and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 16. researchgate.net [researchgate.net]
A Technical Deep Dive: Pre-Vitamin D3 Decanoate Versus Other Vitamin D Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, a crucial secosteroid hormone, plays a pivotal role in calcium homeostasis, bone metabolism, and a myriad of other physiological processes. Its synthesis in the skin upon exposure to ultraviolet B (UVB) radiation involves the conversion of 7-dehydrocholesterol to pre-vitamin D3, which then thermally isomerizes to vitamin D3 (cholecalciferol). While vitamin D3 itself is the most common form used in supplementation, its esters have garnered increasing interest due to their potential for improved stability and altered pharmacokinetic profiles. This technical guide provides an in-depth comparison of pre-vitamin D3 decanoate and other vitamin D esters, focusing on their synthesis, physicochemical properties, and biological activity.
Recent research has revealed that a significant portion of vitamin D3 and its precursor, 7-dehydrocholesterol, exist in an esterified form within the skin, acting as a storage reservoir. These esters are gradually hydrolyzed to release the active vitamin, suggesting a natural precedent for the use of vitamin D esters in therapeutic applications. This guide will delve into the available scientific literature to provide a comprehensive overview for researchers and drug development professionals.
Chemical Structures and Synthesis
The esterification of vitamin D3 or its precursor, pre-vitamin D3, typically occurs at the 3-hydroxyl group. The decanoate ester involves the attachment of a ten-carbon fatty acid chain.
This compound is an ester of pre-vitamin D3, which can be formed through transesterification[1]. While specific synthesis protocols for this compound are not widely published, enzymatic methods using lipases in organic media offer a viable and stereospecific route. Lipases, such as Candida antarctica lipase B (Novozym 435), are known to catalyze the transesterification of vitamins with various acyl donors[2].
Other Vitamin D Esters , such as acetate, butyrate, and palmitate, can be synthesized through similar enzymatic routes or by using chemical methods involving acid chlorides or anhydrides in the presence of a base.
Experimental Protocol: General Enzymatic Synthesis of Vitamin D3 Esters
This protocol is a general guideline based on lipase-catalyzed esterification of other vitamins and can be adapted for the synthesis of this compound.
-
Materials: Pre-vitamin D3, decanoic acid vinyl ester (or decanoyl chloride), immobilized lipase (e.g., Novozym 435), anhydrous organic solvent (e.g., hexane, toluene), molecular sieves.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve pre-vitamin D3 and a molar excess of the acyl donor in the anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase and molecular sieves to the reaction mixture.
-
Incubation: Stir the mixture at a controlled temperature (typically ranging from 30°C to 60°C) for a specified duration (from hours to days), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, filter off the immobilized enzyme and molecular sieves.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.
Physicochemical Properties
The esterification of vitamin D3 and pre-vitamin D3 significantly alters their physicochemical properties, primarily increasing their lipophilicity.
| Property | This compound | Vitamin D3 Palmitate | Vitamin D3 Acetate | Vitamin D3 (Cholecalciferol) |
| Appearance | Colorless thick oil[3] | Data not available | Data not available | White or almost white crystals[4] |
| Molecular Formula | C37H62O2[3] | C43H74O2 | C29H46O2 | C27H44O[5] |
| Molecular Weight | 538.89 g/mol [3] | 623.0 g/mol | 426.7 g/mol | 384.64 g/mol [5] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, methanol[6] | Data not available | Data not available | Practically insoluble in water; freely soluble in alcohol; soluble in fatty oils[4] |
| Stability | Temperature sensitive[6] | Data not available | Data not available | Sensitive to air, heat, and light[4] |
Note: Comprehensive, directly comparative quantitative data on the solubility and stability of various vitamin D esters is limited in the publicly available literature. The stability of vitamin D3 is known to be affected by temperature, light, oxygen, pH, and the presence of metal ions[7][8][9]. Esterification may offer protection against some of these degradation pathways.
Pharmacokinetics and Bioavailability
The esterification of vitamin D3 is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile. The increased lipophilicity of the esters may enhance their absorption in the presence of dietary fats.
Studies on vitamin D3 esters in rats have shown that they are present in the liver, kidney, and plasma after oral administration[6][10]. A significant finding is that vitamin D esters are the predominant form of vitamin D in the skin after UV irradiation in mice, where they are thought to act as a storage form that is hydrolyzed before being transported into the circulation[11][12]. This suggests a potential for a sustained-release effect from topically or systemically administered vitamin D esters.
While direct comparative pharmacokinetic data for this compound is not available, studies on different formulations of vitamin D3 in animal models indicate that the delivery vehicle significantly impacts bioavailability[13][14]. Oil-based and microencapsulated formulations have shown better bioavailability compared to micellized forms[13][14].
Pharmacodynamics and Biological Activity
The biological activity of vitamin D esters is contingent upon their hydrolysis to the free vitamin D form, which can then be hydroxylated in the liver and kidneys to the active metabolite, 1,25-dihydroxyvitamin D3 (calcitriol). Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes[15][16][17].
There is a lack of publicly available data on the direct binding affinity of this compound or other vitamin D esters to the VDR. It is presumed that these esters do not bind to the VDR and must be hydrolyzed to the active form.
Signaling and Experimental Workflow Diagrams
Vitamin D Metabolic Pathway
The following diagram illustrates the conversion of 7-dehydrocholesterol to the active form of vitamin D3.
Caption: Metabolic activation of Vitamin D3.
Vitamin D Receptor Signaling Pathway
This diagram outlines the genomic action of calcitriol via the Vitamin D Receptor.
Caption: VDR genomic signaling pathway.
Experimental Workflow for Synthesis and Characterization of Vitamin D Esters
The following diagram depicts a typical workflow for the synthesis and analysis of vitamin D esters.
Caption: Workflow for Vitamin D ester synthesis and evaluation.
Conclusion
This compound and other vitamin D esters represent a promising area for research and development in the field of vitamin D therapeutics. Their increased lipophilicity and potential for sustained release offer theoretical advantages over the free form of vitamin D. However, a significant gap exists in the literature regarding direct, quantitative comparisons of their physicochemical properties, pharmacokinetic profiles, and biological activities. Further research is warranted to fully elucidate the therapeutic potential of these compounds. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas for future investigation.
References
- 1. Buy Online CAS Number 158180-04-2 - TRC - Vitamin D3 decanoate | LGC Standards [lgcstandards.com]
- 2. Study of vitamin ester synthesis by lipase-catalyzed transesterification in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on vitamin D esters synthesized in rats. Detection and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vitamin D3 Decanoate | 158180-04-2 [chemicalbook.com]
- 9. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigations on vitamin D esters synthesized in rats. Turnover and sites of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin D esters are the major form of vitamin D produced by UV irradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin D and Its Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Vitamin D receptor - Wikipedia [en.wikipedia.org]
A Technical Guide to the Thermal Isomerization of Pre-Vitamin D3 Decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles, experimental considerations, and analytical methodologies related to the thermal isomerization of pre-vitamin D3 decanoate to vitamin D3 decanoate. This critical step is a cornerstone in the synthesis of vitamin D3 analogs and prodrugs, where the decanoate ester functionalization offers modified lipophilicity and potential for altered pharmacokinetic profiles. While specific kinetic data for the decanoate ester is not extensively published, this guide extrapolates from the well-studied thermal isomerization of pre-vitamin D3 and its other esters, providing a robust framework for researchers in this field.
Introduction to the Thermal Isomerization Reaction
The conversion of pre-vitamin D3 to vitamin D3 is a non-photochemical, intramolecular[1][2]-sigmatropic hydrogen shift. This unimolecular rearrangement is a thermally allowed process governed by the principles of orbital symmetry. The reaction proceeds to establish a temperature-dependent equilibrium between the pre-vitamin D3 and vitamin D3 forms. In the context of this compound, the fundamental mechanism remains the same, with the decanoate moiety at the 3β-position influencing the molecule's physical properties and potentially the reaction kinetics.
The overall transformation involves the migration of a hydrogen atom from the C-19 methyl group to the C-9 position, leading to the formation of the conjugated diene system characteristic of vitamin D3.
The Underlying Mechanism: A Conformational Perspective
The thermal isomerization of pre-vitamin D3 is intrinsically linked to its conformational equilibrium. Pre-vitamin D3 exists as a mixture of conformers, primarily the cis-Z-cis (cZc) and the trans-Z-cis (tZc) forms, which are in rapid equilibrium. The key to the isomerization is the adoption of the cZc conformation, which is sterically similar to cholesterol. It is only from this specific conformation that the[1][2]-hydrogen shift can occur to yield vitamin D3.
The equilibrium between the cZc and tZc conformers, and consequently the rate of isomerization, is significantly influenced by the microenvironment, including the solvent and the presence of organized media like liposomes. The esterification of the 3β-hydroxyl group, as in this compound, can impact these conformational preferences and intermolecular interactions, thereby modulating the reaction rate. For instance, esterification of pre-vitamin D3 with acetate has been shown to reduce the rate of isomerization in liposomal models by 67%, suggesting that alterations to the 3β-position can have a significant impact on the reaction kinetics.[3]
Below is a diagram illustrating the conformational equilibrium and the subsequent thermal isomerization.
Quantitative Data on Thermal Isomerization
Table 1: Kinetic Data for the Thermal Isomerization of Pre-Vitamin D3 to Vitamin D3 at 37°C
| Medium | Forward Rate Constant (k₁) (s⁻¹) | Reverse Rate Constant (k₂) (s⁻¹) | Half-life (t½) of Pre-Vitamin D3 | Reference |
| n-Hexane | - | - | ~30 hours | [4] |
| Human Skin | - | - | ~2.5 hours | [4] |
| β-Cyclodextrin (5°C) | 8.65 x 10⁻⁶ | 8.48 x 10⁻⁶ | - | [5] |
| n-Hexane (5°C) | 1.76 x 10⁻⁷ | 1.40 x 10⁻⁸ | - | [5] |
Table 2: Thermodynamic and Activation Energy Data for the Thermal Isomerization of Pre-Vitamin D3 to Vitamin D3
| Medium | Equilibrium Constant (K) at 37°C | Enthalpy Change (ΔH°) (kJ/mol) | Activation Energy (Ea₁) (kJ/mol) | Activation Energy (Ea₂) (kJ/mol) | Reference |
| n-Hexane | 6.15 | -15.60 | 84.90 | 100.5 | [4] |
| Human Skin | 11.44 | -21.58 | 71.05 | 92.63 | [4] |
| β-Cyclodextrin | - | 13.05 | - | - | [5] |
Experimental Protocols
The following sections outline a general experimental protocol for the thermal isomerization of this compound and its subsequent analysis.
General Procedure for Thermal Isomerization
This protocol is adapted from general procedures for the synthesis of vitamin D esters.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., n-hexane, ethanol, or other suitable organic solvent)
-
Inert gas (e.g., argon or nitrogen)
-
Reaction vessel (e.g., round-bottom flask) equipped with a condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
-
Dissolve a known concentration of this compound in the chosen anhydrous, degassed solvent in the reaction vessel.
-
Purge the reaction vessel with an inert gas for 15-30 minutes to remove any dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under an inert atmosphere with continuous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
Continue heating until the reaction reaches equilibrium, as indicated by a stable ratio of this compound to vitamin D3 decanoate.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude product mixture.
-
Purification of vitamin D3 decanoate can be achieved by column chromatography if necessary.
The workflow for a typical thermal isomerization experiment is depicted below.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for monitoring the thermal isomerization and quantifying the different isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Normal-phase or reverse-phase C18 column
Typical Chromatographic Conditions (Normal Phase):
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) or ethyl acetate in an isocratic elution. The exact ratio should be optimized to achieve good separation between this compound and vitamin D3 decanoate.
-
Flow Rate: 1.0 - 2.0 mL/min
-
Detection Wavelength: 265 nm (characteristic absorbance maximum for the vitamin D chromophore)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Sample Preparation:
Aliquots from the reaction mixture should be diluted with the mobile phase to an appropriate concentration before injection.
Stability and Storage Considerations
Vitamin D3 and its esters are sensitive to light, oxygen, and high temperatures. Therefore, it is crucial to handle and store this compound and the resulting vitamin D3 decanoate under appropriate conditions to prevent degradation.
-
Light: Protect from light by using amber glassware or by wrapping vessels in aluminum foil.
-
Oxygen: Work under an inert atmosphere and use degassed solvents. Antioxidants such as butylated hydroxytoluene (BHT) can be added to the reaction mixture or storage solutions to prevent oxidative degradation.
-
Temperature: While heat is required for the isomerization, prolonged exposure to high temperatures can lead to the formation of byproducts. Store solutions and the final product at low temperatures (e.g., -20°C) under an inert atmosphere.
Conclusion
The thermal isomerization of this compound is a critical transformation that follows the well-established principles of pericyclic reactions. While specific quantitative data for this particular ester is limited, the extensive knowledge base for pre-vitamin D3 provides a strong foundation for understanding and optimizing this reaction. By carefully controlling the experimental conditions, particularly temperature and atmosphere, and utilizing appropriate analytical methods for monitoring, researchers can successfully achieve the desired conversion to vitamin D3 decanoate for further investigation and development in the pharmaceutical sciences. This guide serves as a comprehensive resource to facilitate these endeavors.
References
- 1. US3661939A - Process for the production of vitamin d3 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. morfovirtual2014.sld.cu [morfovirtual2014.sld.cu]
- 4. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyzed thermal isomerization between previtamin D3 and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathway of Pre-vitamin D3 Decanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pre-vitamin D3 decanoate, an esterified form of pre-vitamin D3, is a synthetic derivative designed to potentially enhance the stability and bioavailability of vitamin D3. While direct metabolic studies on this specific compound are not extensively documented, its metabolic fate can be reliably predicted based on the well-established pathways of pre-vitamin D3, vitamin D3, and other vitamin D3 esters. This guide delineates the anticipated metabolic pathway of this compound, from its initial hydrolysis to its ultimate conversion into the biologically active hormone, 1,25-dihydroxyvitamin D3. Furthermore, this document provides quantitative data from related vitamin D ester studies, details relevant experimental protocols for metabolic investigation, and includes visualizations of the metabolic and experimental workflows.
The Anticipated Metabolic Pathway
The metabolism of this compound is a multi-step process that begins with the cleavage of the decanoate ester and proceeds through the canonical vitamin D3 activation pathway.
Step 1: Hydrolysis to Pre-vitamin D3
The initial and rate-limiting step for the metabolic activation of this compound is the hydrolysis of the decanoate ester bond to yield Pre-vitamin D3 and decanoic acid. This enzymatic cleavage is crucial for the subsequent isomerization to vitamin D3. The enzymes responsible for this hydrolysis are likely non-specific esterases.
-
For oral administration: Pancreatic enzymes, such as pancreatic lipase and cholesterol esterase, are likely involved in the hydrolysis of the decanoate ester in the small intestine, a necessary step for absorption.[1][2][3]
-
For systemic or cutaneous administration: Carboxylesterases (hCE1 and hCE2), which are abundant in the liver, plasma, and other tissues, are strong candidates for metabolizing this compound.[4] These enzymes are known to hydrolyze a wide array of ester-containing drugs.
Step 2: Thermal Isomerization to Vitamin D3
Following hydrolysis, Pre-vitamin D3 undergoes a temperature-dependent, non-enzymatic isomerization to form Vitamin D3 (cholecalciferol).[5][6] This rearrangement is a critical step in the formation of the biologically recognizable form of the vitamin.
Step 3: Hepatic 25-Hydroxylation
Vitamin D3 is transported to the liver, where it undergoes hydroxylation at the 25-position to form 25-hydroxyvitamin D3 (25(OH)D3 or calcifediol).[7][8] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2R1, and to a lesser extent by CYP27A1.[7][9] 25(OH)D3 is the major circulating form of vitamin D and is commonly used to assess a patient's vitamin D status.[8][10]
Step 4: Renal 1α-Hydroxylation
The final activation step occurs predominantly in the kidneys. 25(OH)D3 is hydroxylated at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol).[8][9] This step is tightly regulated by parathyroid hormone (PTH), serum calcium, and phosphate levels.
Catabolism and Inactivation
Both 25(OH)D3 and 1,25(OH)2D3 can be catabolized and inactivated by the enzyme 24-hydroxylase (CYP24A1), which adds a hydroxyl group at the 24-position. This leads to the formation of 24,25-dihydroxyvitamin D3 and 1,24,25-trihydroxyvitamin D3, respectively, which are destined for excretion.[7][9]
Data Presentation
While quantitative data specifically for this compound is not available, the following tables summarize findings from studies on vitamin D3 and its esters in animal models, providing a valuable reference for expected metabolic behavior.
Table 1: Tissue Distribution of [3H]Cholecalciferol and its Esters in Rats Following a Single Oral Dose
| Time Post-Administration | Liver (% of Total Vitamin D as Ester) | Kidney (% of Total Vitamin D as Ester) | Small Intestine (% of Total Vitamin D as Ester) | Plasma (% of Total Vitamin D as Ester) |
| 5 hours | Low (stable) | N/A | High | Present |
| 10 hours | Low (stable) | N/A | Higher | Present |
| 24 hours | Low (stable) | Slowly Increasing | Decreasing | Present |
| 48 hours | Low (stable) | Peak | Low | Present |
| 72 hours | 67% | 10% | Low | Present |
Data extrapolated from Fraser & Kodicek, 1968.[11]
Table 2: Serum 25(OH)D Concentrations in Rats Supplemented with Different Oral Formulations of Vitamin D3
| Formulation | Day 3 (nmol/L) | Day 7 (nmol/L) |
| Control | 36.49 ± 4.12 | 40.5 ± 3.05 |
| Microencapsulated | 143.35 ± 14.72 | N/A |
| Oil-based | 150.85 ± 35.77 | 198.93 ± 51.6 |
| Micellized | Lower than other formulations | N/A |
Data from Simoliunas et al., 2019.[12][13]
Experimental Protocols
The following are generalized protocols that can be adapted for studying the metabolism of this compound.
Protocol for In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the enzymatic conversion of this compound to its metabolites by liver enzymes.
-
Preparation of Microsomes:
-
Homogenize fresh liver tissue in a buffered solution (e.g., Tris-HCl with KCl).
-
Centrifuge the homogenate at low speed (e.g., 9,000 x g) to pellet cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Incubation Assay:
-
In a microcentrifuge tube, combine the liver microsomes (e.g., 0.5 mg/mL protein), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (dissolved in a suitable solvent like ethanol, final concentration e.g., 10 µM).
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the protein.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of Pre-vitamin D3, Vitamin D3, and 25-hydroxyvitamin D3 using a validated LC-MS/MS method (see protocol 3.2).
-
Protocol for LC-MS/MS Analysis of Vitamin D Metabolites in Serum
This protocol provides a framework for the quantitative analysis of this compound and its metabolites in a biological matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add an internal standard solution (containing deuterated analogs of the analytes of interest, e.g., d3-25OHD3).
-
Add a protein precipitation solvent (e.g., 80 µL of methanol and 50 µL of isopropanol), vortex, and incubate.[14]
-
Centrifuge to pellet the precipitated proteins.
-
Perform liquid-liquid extraction on the supernatant by adding an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column suitable for separating lipophilic compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and internal standard. For example:
-
25(OH)D3: m/z 401.3 -> 383.3
-
1,25(OH)2D3: m/z 417.3 -> 399.3
-
-
Mandatory Visualizations
References
- 1. primescholars.com [primescholars.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D esters are the major form of vitamin D produced by UV irradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The measurement of vitamin D: analytical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigations on vitamin D esters synthesized in rats. Turnover and sites of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular formula for Pre-vitamin D3 decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pre-vitamin D3 decanoate, including its chemical identity, and inferred metabolic pathway based on current scientific understanding of similar compounds. While specific experimental data for this particular ester is limited in publicly accessible literature, this document extrapolates from established knowledge of pre-vitamin D3 and other vitamin D3 esters to provide a foundational understanding for research and development professionals.
Chemical Identity
| Property | Value | Reference |
| CAS Number | 927822-18-2 | [1] |
| Molecular Formula | C37H62O2 | [1] |
| Molecular Weight | 538.89 g/mol | [1] |
| Synonyms | (1S)-3-[(1Z)-2-[(1R,3aR,7aR)-1-[(1R)-1,5-Dimethylhexyl]-2,3,3a,6,7,7a-hexahydro-7a-methyl-1H-inden-4-yl]ethenyl]-4-methyl-3-cyclohexen-1-yl decanoate; Decanoic acid, (1S)-3-[(1Z)-2-[(1R,3aR,7aR)-1-[(1R)-1,5-dimethylhexyl]-2,3,3a,6,7,7a-hexahydro-7a-methyl-1H-inden-4-yl]ethenyl]-4-methyl-3-cyclohexen-1-yl ester | [1] |
Synthesis Overview
This compound is an ester of pre-vitamin D3. The synthesis of pre-vitamin D esters generally involves the irradiation of the corresponding ester derivative of 7-dehydrocholesterol (7-DHC). In this process, ultraviolet (UV) light cleaves the 9,10-bond of the 7-DHC ester to form the pre-vitamin D3 ester.
Below is a conceptual workflow for the synthesis of this compound.
References
Methodological & Application
Application Note: Quantification of Pre-vitamin D3 Decanoate using a Validated HPLC-UV Method
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of Pre-vitamin D3 decanoate in solution. The method is developed for researchers, scientists, and drug development professionals requiring accurate determination of this vitamin D analog. The protocol demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis and quality control purposes.
1. Introduction
Vitamin D and its analogs are crucial in various physiological processes, most notably calcium homeostasis and bone metabolism. Pre-vitamin D3 is the immediate precursor to vitamin D3, formed in the skin upon exposure to UVB radiation.[1][2] The decanoate ester of Pre-vitamin D3 is a lipophilic derivative with potential applications in pharmaceutical formulations for improved stability and controlled release. Accurate quantification of this compound is essential for formulation development, stability studies, and quality control. This application note presents a detailed, validated HPLC-UV method for its determination.
2. Experimental
2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
A C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size) was used for separation.[3]
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
2.3. Chromatographic Conditions
A set of optimized chromatographic conditions were employed for the analysis:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm[4][5][6] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
3. Protocols
3.1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL amber volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at -20°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3.2. Sample Preparation
-
Accurately transfer a known volume or weight of the sample containing this compound into an amber volumetric flask.
-
Dissolve the sample in a small amount of acetonitrile.
-
Dilute the sample to the final volume with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3.3. Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for the following parameters:
-
Linearity: Assessed by injecting the working standard solutions in triplicate and constructing a calibration curve of peak area versus concentration.
-
Precision: Determined by analyzing six replicate injections of a standard solution at a concentration of 50 µg/mL on the same day (intra-day precision) and on three different days (inter-day precision).
-
Accuracy: Evaluated by a recovery study, spiking a placebo matrix with known concentrations of this compound at three levels (80%, 100%, and 120% of the target concentration).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
4. Results and Discussion
4.1. Method Development
A C18 column was chosen for its versatility in reversed-phase chromatography. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time for the highly lipophilic this compound. A detection wavelength of 265 nm was selected as it provides good sensitivity for vitamin D analogs.[4][5][6]
4.2. Method Validation Summary
The validation results are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data (50 µg/mL)
| Parameter | % RSD (n=6) | Acceptance Criteria |
| Intra-day Precision | 0.85 | ≤ 2% |
| Inter-day Precision | 1.23 | ≤ 2% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.6 | 99.0 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.1 | 98.5 |
| Mean Recovery | 99.4% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of 0.9998. The precision was well within the acceptable limits, with RSD values below 2% for both intra-day and inter-day measurements.[7] The accuracy of the method was confirmed by the high mean recovery of 99.4%. The calculated LOD and LOQ indicate that the method is sensitive enough for the intended application.
5. Visualization
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Relationship between Pro-vitamin D3, Pre-vitamin D3, Vitamin D3, and this compound.
This application note details a simple, rapid, and reliable HPLC-UV method for the quantification of this compound. The method has been successfully validated, demonstrating excellent linearity, precision, and accuracy. The short run time and use of common HPLC reagents make it a cost-effective solution for routine analysis in research and quality control laboratories. The provided protocols and validation data support the suitability of this method for its intended purpose.
References
- 1. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Sunlight and Vitamin D: A global perspective for health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. journal.unnes.ac.id [journal.unnes.ac.id]
- 5. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ymerdigital.com [ymerdigital.com]
Protocol for Pre-vitamin D3 Decanoate Administration in Animal Models: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pre-vitamin D3 decanoate is an esterified form of pre-vitamin D3, designed to function as a long-acting pro-drug of vitamin D3 (cholecalciferol). The decanoate ester moiety increases the lipophilicity of the molecule, allowing for its formulation in oil-based vehicles for parenteral administration and potentially leading to a slower release from the injection site and a prolonged duration of action. Upon administration, it is anticipated that endogenous esterases will cleave the decanoate group, releasing pre-vitamin D3, which then thermally isomerizes to vitamin D3.[1][2] This sustained release mechanism makes this compound a valuable tool for studies requiring stable, long-term elevation of vitamin D levels, thereby avoiding the fluctuations associated with frequent dosing of cholecalciferol.
Potential applications in animal models include the study of chronic diseases related to vitamin D deficiency, such as osteoporosis, autoimmune disorders, and certain cancers.[3][4] It can also be utilized in research focused on the long-term effects of vitamin D supplementation on bone metabolism, immune function, and cardiovascular health.[5][6] The use of a long-acting formulation can improve animal welfare by reducing the frequency of handling and injections.
Metabolic Pathway of this compound
The proposed metabolic pathway of this compound begins with the enzymatic cleavage of the decanoate ester to yield Pre-vitamin D3. This is followed by thermal isomerization to Vitamin D3 (cholecalciferol). Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 [25(OH)D3], the major circulating form of vitamin D. A second hydroxylation step in the kidneys produces the biologically active hormone, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], which regulates calcium and phosphorus homeostasis.[4][5][7]
Caption: Proposed metabolic pathway of this compound.
Experimental Protocol
This protocol provides a generalized methodology for the administration of this compound in rodent models. It is essential to adapt the specifics of the protocol, particularly the dosage, to the research question, animal species, and strain.
1. Materials
-
This compound (CAS No: 927822-18-2)[8]
-
Sterile vehicle (e.g., sesame oil, corn oil)
-
Syringes and needles (appropriate gauge for the route of administration and animal size)
-
Analytical equipment for measuring serum 25(OH)D3 levels (e.g., HPLC, LC-MS/MS)
2. Animal Models
-
Species and Strain: The choice of animal model will depend on the research objectives. Common models for vitamin D research include Wistar and Sprague-Dawley rats, and C57BL/6 and BALB/c mice.[9][10][11]
-
Housing and Diet: Animals should be housed under standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[12] To study vitamin D deficiency, a vitamin D-deficient diet is required.[9] For supplementation studies, a standard diet with a known amount of vitamin D should be used.
3. Dosage and Administration
-
Dosage Calculation: The dosage of this compound should be calculated based on the desired level of vitamin D3 supplementation. Due to the lack of specific data for the decanoate form, initial pilot studies are highly recommended to determine the optimal dose-response relationship. As a starting point, dosages used for cholecalciferol can be considered, with adjustments made for the long-acting nature of the compound. For example, studies in rats have used oral cholecalciferol at 1000-2000 IU/kg daily.[12] A single parenteral dose of this compound would aim to deliver the equivalent of a cumulative oral dose over a longer period.
-
Formulation: this compound is lipophilic and should be dissolved in a sterile oil-based vehicle. Gently warm the vehicle to aid dissolution and ensure the compound is fully dissolved before administration.
-
Route of Administration:
-
Intramuscular (IM) or Subcutaneous (SC) Injection: These are the preferred routes for a long-acting formulation to create a depot from which the compound is slowly released.
-
Oral Gavage (PO): While possible, this route may not fully leverage the long-acting properties of the decanoate ester due to first-pass metabolism.[12]
-
Intraperitoneal (IP) Injection: This route has been used for other vitamin D analogs.[11]
-
4. Experimental Workflow
Caption: General experimental workflow for this compound administration.
5. Monitoring and Sample Collection
-
Animal Health: Monitor animals regularly for any signs of toxicity, such as weight loss, anorexia, or changes in behavior.[13] Vitamin D toxicity can lead to hypercalcemia and soft tissue calcification.[13][14][15]
-
Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) to measure serum concentrations of 25(OH)D3, calcium, and phosphorus. This will help to determine the pharmacokinetic profile of this compound and monitor for hypercalcemia.
6. Data Presentation
The following tables provide examples of how to structure quantitative data from a study using a vitamin D compound.
Table 1: Animal Groups and Treatment
| Group ID | Treatment | Dose | Route of Administration | Vehicle | Number of Animals |
| 1 | Control | - | - | - | 10 |
| 2 | Vehicle | - | IM | Sesame Oil | 10 |
| 3 | This compound | Low Dose | IM | Sesame Oil | 10 |
| 4 | This compound | High Dose | IM | Sesame Oil | 10 |
Table 2: Representative Vitamin D3 Dosages in Animal Models
| Animal Model | Compound | Dosage | Route of Administration | Duration | Reference |
| Mice | Vitamin D3 Analogs | Not specified | IP | 55 weeks | [11] |
| Rats | Cholecalciferol | 2000 IU/kg | PO | 7 days | [12][16] |
| Rats | Cholecalciferol | 1000 IU/kg | PO | 21 days | |
| Mice | Vitamin D3 | 100-5000 IU/kg diet | Dietary | - | [10] |
| Dogs | Cholecalciferol | 2.3 µg/kg^0.75 | PO | 9-10 weeks | [17] |
Table 3: Example of Serum Parameter Monitoring
| Time Point | Group | Serum 25(OH)D3 (ng/mL) | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) | Body Weight (g) |
| Baseline | Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Low Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| High Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Week 4 | Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Low Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| High Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Week 8 | Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Low Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| High Dose | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Disclaimer: This protocol is a general guideline. Researchers must conduct their own literature review and pilot studies to establish a protocol that is optimized for their specific experimental needs and complies with all institutional and national regulations for animal welfare.
References
- 1. Previtamin D3 - Wikipedia [en.wikipedia.org]
- 2. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. Vitamin D and Its Analogues: From Differences in Molecular Mechanisms to Potential Benefits of Adapted Use in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Vitamin D in Small Animal Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D Metabolism and Profiling in Veterinary Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. A Novel Rat Model of Vitamin D Deficiency: Safe and Rapid Induction of Vitamin D and Calcitriol Deficiency without Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of preneoplastic lesions by dietary vitamin D in a mouse model of colorectal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of long-term administration of vitamin D3 analogs to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin D toxicosis in cats: natural outbreak and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholecalciferol (Vitamin D3) Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 16. researchgate.net [researchgate.net]
- 17. Oral vitamin D supplementation at five times the recommended allowance marginally affects serum 25-hydroxyvitamin D concentrations in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilization of Pre-vitamin D3 Decanoate as a Reference Standard in Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its analogues are crucial in numerous physiological processes, and their accurate quantification in pharmaceutical formulations and biological matrices is paramount for drug development and quality control. Analytical method validation (AMV) ensures that the methods used for this quantification are reliable, reproducible, and accurate. A well-characterized reference standard is the cornerstone of any robust AMV.
This application note details the use of Pre-vitamin D3 decanoate as a reference standard for the analytical method validation of Vitamin D3 and its related compounds. This compound, an esterified derivative of Pre-vitamin D3, offers excellent stability, making it a suitable candidate for a reference material.[1][2] Its use in AMV for chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is explored herein. These methods are widely accepted for the analysis of Vitamin D and its metabolites.[3][4][5]
Materials and Methods
Reference Standard
-
This compound (CAS No: 927822-18-2)[6]
Instrumentation
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][7]
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Isopropyl alcohol (ACS grade)
Experimental Protocols
Preparation of Standard Solutions
3.1.1 Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.
3.1.2 Intermediate Standard Solutions: Prepare a series of intermediate standard solutions by diluting the stock solution with the mobile phase to desired concentrations.
3.1.3 Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate solutions to achieve a concentration range that brackets the expected concentration of the analyte in the samples. A typical range for Vitamin D3 analysis is 0.25-1.25 µg/mL for HPLC-UV.[8]
HPLC-UV Method Protocol
This protocol is a general guideline and may require optimization based on the specific product matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 265 nm.[9]
-
Injection Volume: 20 µL.[11]
-
Run Time: Approximately 15-20 minutes.[11]
LC-MS/MS Method Protocol
This method provides higher sensitivity and selectivity, which is particularly useful for complex matrices.
-
Column: C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]
-
Mobile Phase:
-
A: 5 mM ammonium formate in water with 0.1% formic acid.
-
B: 5 mM ammonium formate in methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.[12]
-
Ionization Mode: Positive ion electrospray (ESI) or APCI.[3][7]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the analyte of interest (Vitamin D3) should be determined and optimized. For Vitamin D3, a precursor ion at m/z 385 and fragment ions at m/z 107, 159, and 259 can be monitored.[13]
Analytical Method Validation (AMV) Parameters
The following parameters should be assessed during AMV according to ICH Q2(R1) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data generated during the AMV should be summarized in clear and concise tables.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.25 | 150234 |
| 0.50 | 301567 |
| 0.75 | 452890 |
| 1.00 | 603123 |
| 1.25 | 754456 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Data
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) | Repeatability (%RSD, n=3) | Intermediate Precision (%RSD, n=6) |
| 80% | 0.80 | 0.79 | 98.75 | 0.85 | 1.20 |
| 100% | 1.00 | 1.01 | 101.00 | 0.70 | 1.10 |
| 120% | 1.20 | 1.19 | 99.17 | 0.90 | 1.35 |
Table 3: LOD and LOQ Values
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |
Visualizations
Caption: Workflow for Analytical Method Validation using a Reference Standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 6. This compound | CAS No: 927822-18-2 [aquigenbio.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.unnes.ac.id [journal.unnes.ac.id]
- 11. scribd.com [scribd.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Single-laboratory validation of a method for the determination of vitamin D3 in dietary supplements by liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pre-vitamin D3 and its Derivatives in Osteoporosis Research
Introduction
While "Pre-vitamin D3 decanoate" is not a widely documented compound in osteoporosis literature, the foundational molecules, Pre-vitamin D3 and Vitamin D3, are central to bone metabolism research. Pre-vitamin D3 is the immediate precursor to vitamin D3 (cholecalciferol), formed in the skin upon exposure to UVB radiation. The "decanoate" suffix typically refers to a decanoic acid ester, a chemical modification often used to create long-acting injectable formulations of drugs. The conceptual application of a this compound would be to provide a sustained release of Pre-vitamin D3, which would then be converted to Vitamin D3, offering a long-term supply of this essential hormone for bone health.
These application notes provide a comprehensive overview of the role of the Vitamin D3 pathway in osteoporosis, with detailed protocols for researchers.
Application Notes
Background: Synthesis and Activation of Vitamin D3
Vitamin D3 is synthesized in the skin from 7-dehydrocholesterol upon exposure to UVB light, which leads to the formation of Pre-vitamin D3.[1][2] Pre-vitamin D3 then undergoes a heat-dependent isomerization to form Vitamin D3 (cholecalciferol).[3][4] Vitamin D3, from both skin synthesis and dietary intake, is transported to the liver where it is hydroxylated to 25-hydroxyvitamin D3 (25(OH)D3 or calcifediol), the major circulating form of vitamin D.[1][5] The final activation step occurs in the kidneys, where 25(OH)D3 is converted by the enzyme 1α-hydroxylase into the biologically active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol).[2][5]
Mechanism of Action in Bone Homeostasis
The active form of Vitamin D3, calcitriol, plays a crucial role in maintaining calcium and phosphate homeostasis, which is essential for bone mineralization.[6] Its effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous target genes.[7]
-
Genomic Pathway: Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, modulating their expression. In osteoblasts, this leads to the expression of proteins involved in bone formation and mineralization, such as osteocalcin and alkaline phosphatase.[7]
-
Non-Genomic Pathway: Calcitriol can also elicit rapid, non-genomic responses by binding to a membrane-associated VDR. This can activate signaling cascades such as the PI3K/Akt pathway, which has anti-apoptotic effects in osteoblasts.[8][9]
-
Regulation of Bone Remodeling: Vitamin D3 influences the balance between bone formation by osteoblasts and bone resorption by osteoclasts. It can stimulate the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) in osteoblasts, which in turn promotes osteoclast differentiation and activity.[10][11] However, in vivo, pharmacological doses of active vitamin D have been shown to suppress bone resorption by reducing the pool of osteoclast precursors in the bone marrow.[10][11]
Relevance in Osteoporosis Research
Osteoporosis is characterized by low bone mass and microarchitectural deterioration, leading to increased fracture risk. Vitamin D deficiency is a well-established risk factor for osteoporosis as it leads to impaired calcium absorption and secondary hyperparathyroidism, resulting in increased bone resorption. Therefore, ensuring sufficient Vitamin D levels is a cornerstone of osteoporosis prevention and treatment. Research into Vitamin D analogs and delivery systems, such as potential long-acting esters like a decanoate formulation, aims to improve patient compliance and therapeutic efficacy.
Quantitative Data Presentation
Table 1: Effect of Vitamin D3 Supplementation on Bone Mineral Density (BMD)
| Study Population | Intervention (Daily Dose) | Duration | BMD Change at Femoral Neck | BMD Change at Lumbar Spine | Reference |
| Healthy adults (55-70 years) | 400 IU Vitamin D3 | 3 years | -1.2% | Not Reported | [12] |
| Healthy adults (55-70 years) | 4000 IU Vitamin D3 | 3 years | -2.4% | Not Reported | [12] |
| Healthy adults (55-70 years) | 10,000 IU Vitamin D3 | 3 years | -3.5% | Not Reported | [12] |
| Meta-analysis of adults | Vitamin D3 Supplementation | Varied | +0.8% (Weighted Mean Difference) | No significant effect | [13] |
| Meta-analysis of adults | Vitamin D3 Supplementation | Varied | +0.25 (Standardized Mean Difference) | +0.06 (Standardized Mean Difference) | [14] |
Note: Some studies suggest that high doses of Vitamin D3 may not be beneficial and could even lead to a decrease in BMD.[12]
Table 2: Effect of Vitamin D Supplementation on Fracture Risk
| Study Population | Intervention (Daily Dose) | Duration | Reduction in Total Fractures | Reduction in Hip Fractures | Reference |
| Meta-analysis of older adults | 800-1000 IU Vitamin D | 24 months (median) | 13% | No significant effect | [15] |
| Meta-analysis of older adults | >1000 IU Vitamin D | 24 months (median) | No significant effect | No significant effect | [15] |
| Meta-analysis of elderly individuals | 700-800 IU Vitamin D | Varied | 23% | 26% | [16] |
| VITAL Study (healthy adults) | 2000 IU Vitamin D3 | 5.3 years (median) | No significant reduction | No significant reduction | [17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Osteoblast Differentiation and Mineralization
Objective: To evaluate the effect of a test compound (e.g., a Vitamin D analog) on the differentiation and mineralization of osteoblast precursor cells.
Materials:
-
Mouse pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Alpha-MEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Osteogenic differentiation medium: Alpha-MEM with 10% FBS, 1% Pen-Strep, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate
-
Test compound (dissolved in a suitable vehicle, e.g., ethanol or DMSO)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution (2% w/v, pH 4.2)
-
96-well and 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate for the ALP assay and a 24-well plate for Alizarin Red staining at a density of 5 x 10³ cells/well and 2 x 10⁴ cells/well, respectively. Allow cells to adhere for 24 hours.
-
Treatment: Replace the culture medium with osteogenic differentiation medium containing various concentrations of the test compound or vehicle control. Culture the cells for 7 days for the ALP assay and 21 days for Alizarin Red staining, replacing the medium every 2-3 days.
-
ALP Activity Assay (Day 7):
-
Wash the cells in the 96-well plate with PBS.
-
Lyse the cells according to the ALP assay kit manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the ALP activity to the total protein content of each well.
-
-
Alizarin Red S Staining (Day 21):
-
Wash the cells in the 24-well plate with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Rinse with deionized water and stain with Alizarin Red S solution for 20 minutes at room temperature.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and photograph the mineralized nodules. For quantification, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.
-
Protocol 2: In Vivo Evaluation in an Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To assess the efficacy of a test compound in preventing bone loss in a postmenopausal osteoporosis model.
Materials:
-
Female Sprague-Dawley rats (3 months old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
Test compound and vehicle
-
Micro-computed tomography (micro-CT) scanner
-
ELISA kits for bone turnover markers
Procedure:
-
Animal Model: Acclimatize rats for one week. Perform bilateral ovariectomy (OVX) under anesthesia to induce estrogen deficiency. A sham-operated group should undergo the same surgical procedure without removal of the ovaries.
-
Treatment: One week post-surgery, divide the OVX rats into treatment groups (e.g., vehicle control, test compound at different doses). Administer the treatment daily via oral gavage or subcutaneous injection for 12 weeks.
-
In-life Monitoring: Monitor body weight and general health weekly.
-
Endpoint Analysis (Week 12):
-
Blood and Urine Collection: Collect serum and urine samples for biochemical analysis.
-
Micro-CT Analysis: Euthanize the animals and dissect the femurs and lumbar vertebrae. Scan the bones using a micro-CT scanner to analyze bone microarchitecture parameters (e.g., Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp)).
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength.
-
Protocol 3: Measurement of Bone Turnover Markers (BTMs)
Objective: To quantify markers of bone formation and resorption in serum.
Materials:
-
Serum samples collected from in vivo studies
-
ELISA kit for Procollagen type I N-terminal propeptide (PINP) (bone formation marker)
-
ELISA kit for C-terminal telopeptide of type I collagen (CTX-I) (bone resorption marker)[18][19]
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw serum samples on ice. It is recommended to use fasting, early morning samples to minimize diurnal variation, especially for CTX-I.[20]
-
ELISA Assay:
-
Perform the ELISA for PINP and CTX-I according to the manufacturer's protocols.
-
Briefly, this involves adding standards, controls, and samples to antibody-coated microplate wells.
-
Incubate, wash, and add the detection antibody and substrate.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of PINP and CTX-I in the samples based on the standard curve.
-
Compare the levels of BTMs between different treatment groups. A significant decrease in CTX-I and/or an increase in PINP would suggest an anti-osteoporotic effect.
-
Mandatory Visualizations
Caption: Vitamin D3 Synthesis and Activation Pathway.
Caption: Vitamin D3 Signaling in Osteoblasts.
Caption: Experimental Workflow for In Vivo Osteoporosis Study.
References
- 1. arrangoizmd.com [arrangoizmd.com]
- 2. researchgate.net [researchgate.net]
- 3. The photobiogenesis and metabolism of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. preprints.org [preprints.org]
- 7. Vitamin D and gene networks in human osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor-dependent 1 alpha,25(OH)2 vitamin D3-induced anti-apoptotic PI3K/AKT signaling in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. Vitamin D hormone inhibits osteoclastogenesis in vivo by decreasing the pool of osteoclast precursors in bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of High-Dose Vitamin D Supplementation on Volumetric Bone Density and Bone Strength: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of vitamin D supplements on bone mineral density: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of supplemental vitamin D3 on bone mineral density: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. examine.com [examine.com]
- 16. The use of calcium and vitamin D in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VITAMIN D SUPPLEMENTATION AND FRACTURE PREVENTION | Osteoporosis Canada [osteoporosis.ca]
- 18. RACGP - Bone turnover markers [racgp.org.au]
- 19. Algorithm for the Use of Biochemical Markers of Bone Turnover in the Diagnosis, Assessment and Follow-Up of Treatment for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for Pre-vitamin D3 Decanoate in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-vitamin D3 decanoate is a lipophilic derivative of Pre-vitamin D3, designed to function as a prodrug for enhanced stability and controlled release in drug delivery systems.[1] As an ester of Pre-vitamin D3, it is anticipated to offer improved solubility in lipid-based formulations and a slower, more sustained conversion to the active forms of Vitamin D in the body.[1] This characteristic makes it a promising candidate for incorporation into advanced drug delivery platforms, such as lipid nanoparticles, to improve the bioavailability and therapeutic efficacy of Vitamin D.[2][3] These application notes provide a comprehensive overview of the synthesis, formulation, and characterization of this compound-loaded lipid nanoparticles, along with the underlying biological pathway.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 927822-18-2 | [4] |
| Molecular Formula | C37H62O2 | [4] |
| Molecular Weight | 538.89 g/mol | [4] |
| Synonyms | (1S)-3-[(1Z)-2-[(1R,3aR,7aR)-1-[(1R)-1,5-Dimethylhexyl]-2,3,3a,6,7,7a-hexahydro-7a-methyl-1H-inden-4-yl]ethenyl]-4-methyl-3-cyclohexen-1-yl decanoate | |
| Appearance | (Expected) Oily or waxy solid | Inferred |
| Solubility | (Expected) Soluble in organic solvents and lipids; Insoluble in water | Inferred |
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the esterification of Pre-vitamin D3 with decanoic acid.
Materials:
-
Pre-vitamin D3
-
Decanoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Pre-vitamin D3 in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of decanoyl chloride to the solution, followed by the dropwise addition of a slight excess of anhydrous pyridine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography with a hexane/ethyl acetate gradient.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
2. Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol details the preparation of SLNs using a hot homogenization and ultrasonication method.[5]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)[5]
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid to form the lipid phase.
-
In a separate beaker, heat the purified water containing the surfactant to the same temperature as the lipid phase to form the aqueous phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Immediately subject the hot pre-emulsion to high-power ultrasonication (probe sonicator) for 15-30 minutes to reduce the particle size and form a nanoemulsion.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4°C.
3. Characterization of this compound-Loaded SLNs
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Dilute the SLN dispersion with purified water.
-
Analyze the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.[6]
b. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated this compound from the SLNs by ultracentrifugation or centrifugal filtration.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method such as HPLC-UV at 265 nm.[7]
-
Disrupt the SLN pellet with a suitable solvent (e.g., a mixture of chloroform and methanol) to release the encapsulated drug.
-
Quantify the total amount of drug.
-
Calculate EE% and DL% using the following equations:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
Quantitative Data
Due to the limited availability of specific experimental data for this compound drug delivery systems, Table 2 presents hypothetical yet expected quantitative data based on formulations of similar lipophilic molecules like Vitamin D3 in lipid nanoparticles.[8]
| Parameter | Expected Value |
| Particle Size (Z-average) | 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -20 to -40 mV |
| Encapsulation Efficiency (EE%) | > 90% |
| Drug Loading (DL%) | 1 - 5% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and formulation.
Vitamin D3 Signaling Pathway
Caption: Vitamin D3 metabolic activation and signaling pathway.[9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Delivery Systems for Vitamin D Supplementation and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Use of Vitamin D Organic Nanocarriers for Drug Delivery [mdpi.com]
- 4. This compound | CAS No: 927822-18-2 [aquigenbio.com]
- 5. Vitamin D-loaded lipid nanoparticles: antioxidant properties, preparation, optimization, and in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. all4nutra.com [all4nutra.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genes involved in the vitamin D pathway [pfocr.wikipathways.org]
Application Notes and Protocols for Transdermal Delivery of Pre-vitamin D3 Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transdermal delivery of vitamin D precursors presents a promising alternative to oral supplementation, circumventing issues of variable intestinal absorption and first-pass metabolism.[1][2] Pre-vitamin D3 decanoate, a lipophilic ester of pre-vitamin D3, is a prodrug designed to enhance skin permeation and provide a stable reservoir within the skin. Following passive diffusion through the stratum corneum, it is anticipated that endogenous skin esterases will hydrolyze the decanoate ester, releasing pre-vitamin D3, which then thermally isomerizes to vitamin D3. This active form can then be absorbed into the systemic circulation.
These application notes provide a comprehensive overview of established methodologies for the formulation, in vitro evaluation, and analysis of transdermal systems suitable for a highly lipophilic molecule like this compound. The protocols are based on extensive research in the transdermal delivery of cholecalciferol (Vitamin D3) and other lipophilic compounds.
I. Formulation Strategies and Protocols
The high lipophilicity of this compound makes it an excellent candidate for incorporation into various lipid-based and penetration-enhancing transdermal formulations. Ethosomes, due to their high ethanol content and vesicle flexibility, are particularly effective for delivering drugs deep into the skin layers.
A. Ethosomal Formulation Protocol
Ethosomes are lipid vesicles containing a high concentration of ethanol, which acts as a penetration enhancer by fluidizing both the vesicle bilayer and the lipids of the stratum corneum.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or Phospholipon® 90G
-
Ethanol (95%)
-
Propylene glycol (optional, for binary ethosomes)
-
Purified water
-
Magnetic stirrer with heating plate
-
Probe sonicator or extruder
Protocol (Cold Method):
-
In a sealed vessel, dissolve this compound and phospholipids (e.g., 2% w/v) in ethanol (e.g., 30% v/v) with constant stirring until a clear solution is obtained.
-
In a separate vessel, heat purified water to 30°C.
-
Slowly add the aqueous phase to the ethanolic solution in a drop-wise manner under constant stirring (e.g., 700 rpm).
-
Continue stirring for an additional 5-10 minutes after the addition is complete.
-
To reduce the vesicle size, the formulation can be subjected to probe sonication or passed through an extruder with appropriate polycarbonate membranes (e.g., 100 nm).
-
Store the final ethosomal suspension in a sealed container at 4°C.
II. In Vitro Skin Permeation Studies
In vitro permeation testing using Franz diffusion cells is the gold standard for evaluating the performance of transdermal drug delivery systems. Porcine skin is often used as a surrogate for human skin due to its anatomical and physiological similarities.[3]
A. Franz Diffusion Cell Protocol
Equipment and Materials:
-
Franz diffusion cells with a known diffusion area
-
Circulating water bath
-
Excised porcine ear skin[4]
-
Receptor medium: Phosphate-buffered saline (PBS, pH 7.4) with a solubilizing agent for the lipophilic compound (e.g., 20-40% ethanol or serum) to maintain sink conditions.[3]
-
Formulation of this compound
-
Syringes and needles for sampling
-
HPLC system for analysis
Protocol:
-
Skin Preparation: Thaw frozen porcine ear skin and excise full-thickness skin sections. Remove any subcutaneous fat and hair. Visually inspect the skin for any imperfections.
-
Cell Assembly: Mount the skin section onto the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[5]
-
Equilibration: Equilibrate the assembled cells for 30 minutes to allow the skin to hydrate and reach the target temperature (typically 32°C or 37°C).[6]
-
Dosing: Apply a precise amount of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[7]
-
Sample Analysis: Analyze the collected samples for the concentration of this compound and/or its hydrolyzed form using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
III. Quantitative Data Summary
The following tables summarize key parameters from various studies on the transdermal delivery of Vitamin D3, which can serve as a benchmark for the development of this compound formulations.
Table 1: Formulation Characteristics of Vitamin D3 Nanocarriers
| Formulation Type | Active Ingredient | Phospholipid Conc. (% w/v) | Ethanol Conc. (% v/v) | Vesicle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Ethosomes | Vitamin D3 | 1 | 45 | 240.0 ± 61.48 | - | 82.0 ± 1.78 | [8] |
| Optimized Ethosomes | Rhodamine B (model) | 2.45 | 30 | - | - | - | [9] |
| Liposomes | Vitamin D3 | - | - | 117 | - | >95 | [4] |
Table 2: In Vitro Permeation and Skin Deposition of Vitamin D3 Formulations
| Formulation | Skin Model | Duration (h) | Cumulative Permeation (ng/cm²) | Epidermal Deposition (µg/cm²) | Dermal Deposition (µg/cm²) | Reference |
| Ointment with Dodecylamine + 50% Ethanol Pretreatment | Porcine Skin | 24 | 760 | - | - | [3][10] |
| Ointment with Oleic Acid | Porcine Skin | 24 | Not Detected | - | - | [3] |
| TyroSpheres (15 wt%) | Human Skin | 12 | Below Detection Limit | ~10 | ~1.5 | [11] |
| Gel Formulation | Human Skin | 24 | Not Detected | Detected | Detected | [7] |
IV. Signaling Pathways and Experimental Workflow Diagrams
Cutaneous Vitamin D3 Synthesis and Metabolism
The following diagram illustrates the pathway of Vitamin D3 synthesis in the skin. For a this compound prodrug, an initial hydrolysis step by skin esterases is required to release Pre-vitamin D3.
Caption: Cutaneous synthesis pathway of Vitamin D3 from its precursor and an applied prodrug.
Experimental Workflow for Transdermal System Evaluation
This diagram outlines the logical steps for the development and evaluation of a transdermal delivery system for this compound.
Caption: Workflow for evaluating transdermal delivery systems for this compound.
V. Analytical Methods
Accurate quantification of this compound and its metabolites is crucial for formulation development and permeation studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique.
A. HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v) or acetonitrile and water. The exact ratio should be optimized for the best separation.
Sample Preparation (from receptor medium):
-
Collected samples from the Franz diffusion cell may be injected directly if the concentration is within the calibration range and the receptor medium is compatible with the mobile phase.
-
If necessary, perform a liquid-liquid extraction (e.g., with n-hexane) to concentrate the analyte and remove interfering substances.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: ~265 nm (optimal wavelength should be determined by UV scan)
-
Column Temperature: 25-30°C
Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]
Conclusion
The transdermal delivery of this compound offers a viable strategy for systemic supplementation. The protocols and data presented here provide a framework for the rational design and evaluation of suitable delivery systems. Ethosomal formulations, in particular, represent a promising approach due to their enhanced skin penetration capabilities for lipophilic drugs. Rigorous in vitro testing using Franz diffusion cells, coupled with validated analytical methods, is essential for optimizing formulation performance and predicting in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating Transdermal Delivery of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. alterlab.co.id [alterlab.co.id]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of transdermal permeation promotion of lipophilic drugs by ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating transdermal delivery of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymeric Nanospheres for Topical Delivery of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Pre-vitamin D3 Decanoate in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-vitamin D3 is a thermally sensitive intermediate in the endogenous synthesis of vitamin D3. While native pre-vitamin D3 has a short half-life, long-chain fatty acid esters such as pre-vitamin D3 decanoate are being explored as potential long-acting vitamin D analogs for therapeutic use. Accurate quantification of these lipophilic compounds in serum is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed analytical methods and protocols for the detection and quantification of this compound in human serum, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D analysis.[1][2][3][4]
Analytical Techniques Overview
The analysis of vitamin D compounds in serum presents challenges due to their low concentrations, extensive protein binding, and the presence of interfering substances.[5] For a lipophilic compound like this compound, these challenges are amplified. The primary recommended technique is LC-MS/MS due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds.[1][4][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, but it may lack the required sensitivity and specificity for low-level quantification in complex biological matrices.[7][8][9]
Quantitative Data Summary
The following tables summarize typical performance characteristics that can be expected from a well-developed LC-MS/MS method for vitamin D analogs. While specific data for this compound is not available in the public domain, these values, based on the analysis of other vitamin D metabolites, provide a benchmark for method development and validation.
Table 1: Typical LC-MS/MS Method Performance for Vitamin D Analogs in Serum
| Parameter | Expected Range |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 115% |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast | Does not effectively remove phospholipids, leading to matrix effects[4] |
| Liquid-Liquid Extraction (LLE) | Good for lipophilic compounds, effective cleanup | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | High selectivity, excellent cleanup | Requires method development, can be more costly[4] |
| Phospholipid Removal Plates | Efficiently removes phospholipids, high-throughput | Adds cost to the sample preparation process[4] |
Experimental Protocols
Protocol 1: Serum Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is recommended for this compound due to its expected high lipophilicity.
Materials:
-
Human serum samples
-
Internal Standard (IS) solution (e.g., d6-pre-vitamin D3 decanoate)
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
-
Methanol
-
Ammonium hydroxide (5%)
-
Zinc Sulfate (0.4M)[10]
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 80:20 Methanol:Water)
Procedure:
-
Pipette 200 µL of serum into a 15 mL centrifuge tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Add 200 µL of 0.4 M Zinc Sulfate to precipitate proteins and release the analyte from binding proteins.[5][10] Vortex for 30 seconds.
-
Add 500 µL of methanol and vortex for 30 seconds.
-
Add 5 mL of a mixture of n-Hexane and Methyl tert-butyl ether (90:10, v/v) as the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
LC Conditions:
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is recommended for good separation of lipophilic compounds (e.g., Agilent Poroshell 120 EC-C18).[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 80% B
-
1-5 min: Gradient to 98% B
-
5-7 min: Hold at 98% B
-
7-7.1 min: Return to 80% B
-
7.1-9 min: Re-equilibration at 80% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard of this compound and its deuterated internal standard. The precursor ion will be the [M+H]+ or [M+NH4]+ adduct. The product ions will result from characteristic fragmentation, likely involving the loss of the decanoate side chain.
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
d6-Pre-vitamin D3 decanoate (IS): Q1 (m/z) -> Q3 (m/z)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Caption: Workflow for serum sample preparation and analysis.
Caption: Logical flow of the analytical method.
Conclusion
The analytical methods described provide a robust framework for the sensitive and specific quantification of this compound in serum. The use of LC-MS/MS is highly recommended to achieve the necessary performance for clinical and research applications. Proper sample preparation, particularly effective extraction and removal of matrix components, is critical for obtaining accurate and reproducible results. The provided protocols and workflows serve as a detailed guide for researchers and scientists in the field of drug development.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. chromtech.com [chromtech.com]
- 5. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for 25-hydroxyvitamin D: advantages and limitations of the existing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pre-vitamin D3 Decanoate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-vitamin D3 decanoate is a synthetic derivative of Pre-vitamin D3, an intermediate in the endogenous production of vitamin D3 (cholecalciferol) in the skin upon UVB radiation exposure.[1][2] As an esterified form, this compound is expected to exhibit increased lipophilicity, potentially influencing its cellular uptake and subsequent conversion to biologically active vitamin D metabolites. In the body, Pre-vitamin D3 undergoes thermal isomerization to form vitamin D3.[1] Vitamin D3 itself is a prohormone that requires hydroxylation in the liver to form 25-hydroxyvitamin D3 (25(OH)D3) and subsequently in the kidneys and other tissues to yield the hormonally active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol).[3][4]
The active form, 1,25(OH)2D3, mediates its biological effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in a wide array of physiological processes.[5][6] These processes include calcium and phosphate homeostasis, bone metabolism, and the regulation of cell proliferation, differentiation, and apoptosis.[7][8][9] Consequently, vitamin D analogs are of significant interest in drug development for various conditions, including cancer, autoimmune diseases, and osteoporosis.[10][11]
These application notes provide detailed protocols for the use of this compound in cell culture, guidance on experimental design, and methods for assessing its biological activity.
Data Presentation
The following table summarizes the reported anti-proliferative effects of the active metabolite of vitamin D3, 1α,25(OH)2D3, on various cancer cell lines. This data can serve as a reference for designing experiments with this compound, which is expected to be converted to active metabolites.
| Cell Line | Cancer Type | Compound | Concentration | Effect | Citation |
| Caco-2 | Colorectal | 1α,25(OH)2D3 | 0.01 µM | 20-40% growth inhibition | [7] |
| LoVo | Colorectal | 25(OH)D3 | Not specified | Lowest IC50 among tested CRC lines | [7] |
| HCT116 | Colorectal | 1α,25(OH)2D3 | Not specified | Most resistant cell line | [7] |
| MCF-7 | Breast (ER+) | Vitamin D3 | 0.10 - 0.35 mM | IC50 for proliferation | [12] |
| MDA-MB-231 | Breast (ER-) | Vitamin D3 | 0.10 - 0.35 mM | IC50 for proliferation | [12] |
| MDA-MB-468 | Breast (ER-) | Vitamin D3 | 0.10 - 0.35 mM | IC50 for proliferation | [12] |
| C3H 10T1/2 | Murine Mesenchymal | 1α,25(OH)2D3 | 25 - 100 nM | Anti-proliferative | [13] |
| Human BM-MSCs | Mesenchymal Stem Cells | 1α,25(OH)2D3 | Not specified | Anti-proliferative | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is a lipophilic compound and requires an organic solvent for initial dissolution before being added to aqueous cell culture media.
Materials:
-
This compound (CAS No: 927822-18-2)[14]
-
Ethanol (absolute, sterile) or Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Solvent Selection: Choose either absolute ethanol or DMSO as the solvent. For most cell lines, the final concentration of these solvents in the culture medium should be kept below 0.1% to avoid toxicity.[15]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in the chosen solvent.
-
Perform this step in a sterile environment, such as a laminar flow hood.
-
-
Storage:
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Vitamin D compounds are light-sensitive, so protection from light is crucial.[15]
-
Protocol 2: Treatment of Cultured Cells with this compound
This protocol outlines the general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (from Protocol 1)
-
Vehicle control (ethanol or DMSO)
Procedure:
-
Cell Seeding: Seed the cells at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Treatment Media:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal dose for the cell line of interest.
-
Prepare a vehicle control medium containing the same final concentration of ethanol or DMSO as the highest concentration of the this compound treatment.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the prepared treatment media (with this compound or vehicle control) to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours). The incubation time will depend on the specific endpoint being measured. Due to the potential for metabolism of the compound, daily media changes may be considered for longer experiments.[16]
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations and a vehicle control as described in Protocol 2.
-
Addition of MTT: At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is used to assess the effect of this compound on the expression of vitamin D target genes.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CYP24A1, VDR, p21) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in the treated samples compared to the vehicle control. A significant upregulation of CYP24A1 is a well-established marker of VDR activation.[4][17]
Mandatory Visualization
Signaling Pathway of Vitamin D
The following diagram illustrates the metabolic activation of Pre-vitamin D3 and the subsequent genomic signaling pathway of its active metabolite, 1,25(OH)2D3.
Caption: Metabolic activation of this compound and the genomic signaling cascade.
Experimental Workflow for Assessing Biological Activity
The following diagram outlines the experimental workflow for evaluating the effects of this compound on cultured cells.
Caption: Workflow for evaluating the in vitro effects of this compound.
References
- 1. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential antitumor effects of vitamin D analogues on colorectal carcinoma in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D signalling pathways in cancer: potential for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vitamin D analogue: potent antiproliferative effects on cancer cell lines and lack of hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound | CAS No: 927822-18-2 [aquigenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro use of vitamin D3 metabolites: culture conditions determine cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptional effects of 1,25 dihydroxyvitamin D3 physiological and supra-physiological concentrations in breast cancer organotypic culture - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Pre-vitamin D3 Decanoate in Lipid-Based Carriers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-vitamin D3 is the immediate precursor to vitamin D3 (cholecalciferol), formed in the skin upon exposure to ultraviolet B (UVB) radiation. While vitamin D3 itself is the common form used in supplementation, interest in its precursors and derivatives is growing for various therapeutic applications. Pre-vitamin D3 decanoate, an esterified form of pre-vitamin D3, is a lipophilic compound that presents both opportunities and challenges for formulation. Its enhanced lipophilicity suggests excellent compatibility with lipid-based drug delivery systems (LBDDS), which can improve its solubility, stability, and bioavailability.
These application notes provide a comprehensive overview of formulating this compound in lipid-based carriers, including detailed experimental protocols and characterization methods. The information is intended to guide researchers and formulation scientists in developing stable and effective delivery systems for this promising compound.
Data Presentation: Formulation Characteristics
The following tables summarize key quantitative data for formulating vitamin D3 and its analogues in various lipid-based carriers. While specific data for this compound is not extensively available in the literature, these values for similar molecules provide a strong starting point and comparative benchmark for formulation development.
Table 1: Physicochemical Properties of Vitamin D3 Lipid-Based Formulations
| Formulation Type | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Nanoliposomes | Lecithin:Cholesterol (50:10 w/w) | 89 ± 11.53 | 0.77 | - | - | [1] |
| Nanoliposomes | Lecithin:Cholesterol (various ratios) | 82 - 90 | 0.70 - 0.85 | - | - | [1] |
| Nanostructured Lipid Carriers (NLCs) | Monostearin:Miglyol 812 (7:3) | < 600 | < 0.5 | -26.80 to -33.76 | 82.18 | [2] |
| NLCs | Precirol:Miglyol | 77 - 2504 | - | - | - | [3] |
| NLCs | - | 192.5 | 0.13 | -29.0 | 99.75 | [4] |
| NLCs for Vitamin D3 | - | 132.9 | - | -41.90 | 85.6 | [5] |
| Nanoemulsion | Canola Oil | 93.92 - 185.5 | 0.29 - 0.93 | - | - | [6] |
Table 2: Stability of Vitamin D3 in Lipid-Based Formulations
| Formulation Type | Storage Conditions | Duration | Observation | Reference |
| Nanoliposomes | 4°C, Dark | 30 days | Greatest protective effect against degradation | [1] |
| NLCs | 25°C | 20 days | Stable | [5] |
| NLCs | Refrigerator | 15 days | Stable particle size and distribution | [4] |
| NLCs | Room Temperature & 32°C | 30 days | Stable particle size and distribution | [4] |
| Nanoemulsion | 25°C & 40°C | 3 months | No phase separation | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot High-Pressure Homogenization
This protocol describes the preparation of NLCs, which are effective for encapsulating lipophilic molecules like this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Precirol® ATO 5, Compritol® 888 ATO)
-
Liquid Lipid (e.g., Miglyol® 812, Octyldodecanol)
-
Surfactant (e.g., Tween® 80, Poloxamer 407)
-
Co-surfactant (e.g., Span® 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Add the liquid lipid to the melted solid lipid and mix.
-
Dissolve the this compound in this lipid mixture under continuous stirring to ensure a homogenous solution.
-
-
Preparation of Aqueous Phase:
-
Heat the purified water to the same temperature as the lipid phase.
-
Disperse the surfactant and co-surfactant in the heated water and stir until a clear solution is obtained.
-
-
Formation of Pre-emulsion:
-
Add the hot lipid phase dropwise to the hot aqueous phase under high-shear homogenization at approximately 20,000 rpm for 30-45 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar). The temperature should be maintained above the melting point of the solid lipid throughout this process.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming the NLCs with the this compound entrapped within the lipid matrix.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the NLC dispersion.
-
Determine the entrapment efficiency and drug loading.
-
Protocol 2: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
This method is suitable for preparing liposomes, which are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic compounds.
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve the this compound, phospholipids, and cholesterol in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Further dry the film under a gentle stream of nitrogen gas to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) to the flask.
-
Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done by hand-shaking or using the rotary evaporator without vacuum.
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (either bath or probe) or extrusion.
-
For extrusion, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes).
-
-
Purification:
-
To remove any unencapsulated this compound, the liposomal suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential.
-
Quantify the entrapment efficiency and drug loading.
-
Protocol 3: Characterization of Lipid-Based Formulations
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
These parameters are crucial for the physical stability of the formulation. They can be measured using Dynamic Light Scattering (DLS) with a commercially available particle size analyzer.
-
Dilute the formulation with an appropriate medium (e.g., purified water) to a suitable concentration for measurement.
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
Analyze the data to obtain the average particle size (Z-average), PDI, and zeta potential.
B. Entrapment Efficiency (EE) and Drug Loading (DL):
EE and DL quantify the amount of active ingredient successfully incorporated into the lipid carrier.
-
Separate the unencapsulated this compound from the formulation. This can be achieved by ultracentrifugation or by using centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Disrupt the lipid carriers (e.g., by adding a suitable solvent like methanol or isopropanol) to release the encapsulated drug.
-
Quantify the total amount of drug in the formulation.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid Carrier] x 100
-
C. In Vitro Release Study:
This study evaluates the release profile of this compound from the lipid carrier.
-
Use a dialysis bag method. Place a known amount of the formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS containing a surfactant to ensure sink conditions) at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the concentration of released this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Mandatory Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound in NLCs.
Caption: Simplified pathway of Vitamin D3 synthesis in the body.
References
- 1. Formulation of Nanoliposomal Vitamin D3 for Potential Application in Beverage Fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and physicochemical characterization of nanostructured lipid carriers for entrapment of vitamin D3 prepared at different lipid ratios | Pharmacy Education [pharmacyeducation.fip.org]
- 3. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 4. Assessment of a Novel Vitamin D3 Formulation with Nanostructured Lipid Carriers for Transdermal Delivery | Bentham Science [benthamscience.com]
- 5. Development of nanostructured lipid carriers for the encapsulation and controlled release of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil [frontiersin.org]
Supercritical Fluid Chromatography for the Analysis of Pre-vitamin D3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Pre-vitamin D3 using Supercritical Fluid Chromatography (SFC). SFC offers a powerful analytical technique for the separation of thermally labile and structurally similar compounds like Pre-vitamin D3 and Vitamin D3, providing advantages in terms of speed, resolution, and reduced organic solvent consumption compared to traditional normal-phase HPLC.[1][2]
Introduction
Pre-vitamin D3 is the thermally sensitive precursor to vitamin D3, formed in the skin upon exposure to UVB radiation. Its accurate quantification is crucial in various fields, including pharmaceutical quality control, food and supplement analysis, and clinical research. The structural similarity and the equilibrium between Pre-vitamin D3 and Vitamin D3 pose analytical challenges that can be effectively addressed by SFC. Modern SFC, utilizing supercritical carbon dioxide as the primary mobile phase, provides a robust and efficient alternative to liquid chromatography for this application.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative performance of SFC methods for the analysis of Vitamin D3 and its related compounds, including isomers like Pre-vitamin D3. These methods can be adapted and validated for the specific quantification of Pre-vitamin D3.
Table 1: Method Performance for Vitamin D Analogs using SFC-MS/MS
| Parameter | Value | Reference |
| Analytes | Vitamin D2, Vitamin D3, and 7 hydroxylated metabolites | [4] |
| **Linearity (R²) ** | > 0.9992 | [4] |
| Intra-day Precision (RSD) | < 10% | [4] |
| Inter-day Precision (RSD) | < 10% | [4] |
| Limit of Quantification (LOQ) | < 3.03 µg/L | [4] |
Table 2: Method Performance for Vitamin D3 and Impurities in Oily Drug Products using SFC-MS
| Parameter | Value | Reference |
| Analytes | Vitamin D3 and 7 impurities (including isomers) | [5] |
| Linearity Range | 0.1% to 2.0% relative to Vitamin D3 concentration | [5] |
| Limit of Detection (LOD) | 2 to 7 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.5% relative to Vitamin D3 concentration for ester impurities | [5] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of Pre-vitamin D3 using SFC.
Caption: Experimental workflow for Pre-vitamin D3 analysis by SFC-MS.
Detailed Experimental Protocols
The following protocols are based on established methods for the analysis of Vitamin D3 and its isomers. These should be optimized and validated for the specific sample matrix and analytical requirements.
Sample Preparation Protocol (for Oily Formulations)
This protocol is adapted for the extraction of Vitamin D3 and its isomers from complex oily matrices.[5]
-
Sample Dilution: Pipette 0.25 mL of the oily sample into a centrifuge tube.
-
Saponification (if necessary to remove interfering lipids):
-
Add an appropriate volume of ethanolic potassium hydroxide solution.
-
Heat the mixture under reflux to saponify the lipids.
-
Cool the solution to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.0 mL of a 10 g/L NaCl solution to the mixture.
-
Add 5.0 mL of n-heptane to perform the extraction.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge for 5 minutes at 10,000 rpm to separate the phases.
-
-
Collection: Carefully transfer an aliquot of the supernatant (n-heptane layer) for SFC injection.
Supercritical Fluid Chromatography (SFC) Method
This method is designed for the separation of Vitamin D3 and its isomers.[5]
-
Instrument: Agilent 1260 Infinity II SFC system or equivalent.[4]
-
Column: Torus 1-aminoanthracene (1-AA) column (100 mm × 3.0 mm, 1.7 µm).[4][5]
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol or Acetonitrile.[4][5]
-
Gradient:
-
Initial: 2-3% B.
-
Ramp to 10-15% B over 7.5 minutes.
-
Hold for 1-2 minutes.
-
Return to initial conditions and equilibrate for 1-2 minutes.
-
-
Injection Volume: 1 - 6 µL.[4]
Mass Spectrometry (MS) Detection
-
Instrument: Triple quadrupole mass spectrometer.[4]
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[4]
-
Key APCI Parameters:
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification.
Signaling Pathway (Illustrative)
While the primary focus of this document is the analytical methodology, it is important to understand the biological context. The following diagram illustrates the conversion of Pre-vitamin D3 to the active form of Vitamin D3.
Caption: Simplified overview of Vitamin D3 synthesis and metabolism.
Conclusion
Supercritical Fluid Chromatography, particularly when coupled with mass spectrometry, provides a highly effective and efficient platform for the analysis of Pre-vitamin D3. The methods outlined in this document offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical procedures for the accurate quantification of this important analyte. The advantages of SFC, including reduced analysis time and solvent consumption, make it a valuable "green" analytical tool for both routine quality control and research applications.[2][5]
References
- 1. agilent.com [agilent.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orbi.uliege.be [orbi.uliege.be]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Pre-vitamin D3 Decanoate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of Pre-vitamin D3 Decanoate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my aqueous solution of this compound turning cloudy or showing precipitation?
A1: this compound, like other forms of vitamin D, is a fat-soluble molecule with very low water solubility. Cloudiness or precipitation is likely due to the compound coming out of solution. To address this, consider the following:
-
Solubilization: The use of a nonionic surfactant is highly recommended to create a stable aqueous preparation.[1] Examples include polyoxyethylene sorbitan fatty acid esters (e.g., Tween 80®), polyoxyethylene hardened castor oil derivatives, and sorbitan fatty acid esters.[1]
-
Concentration: The concentration of this compound may be too high for the current formulation. While stability can be concentration-dependent for Vitamin D3, ensuring it is fully solubilized is the first critical step.[2]
-
Temperature: Changes in temperature can affect solubility. Ensure your storage and experimental conditions maintain a consistent temperature.
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: The degradation of this compound in aqueous solutions is expected to be similar to that of Vitamin D3, with the addition of potential ester hydrolysis. The main pathways include:
-
Isomerization: Pre-vitamin D3 can thermally and reversibly convert to Vitamin D3 and other isomers like tachysterol and lumisterol.[3] Acidic conditions can also lead to the formation of isotachysterol.[3]
-
Oxidation: Exposure to oxygen can lead to the formation of various oxidation products, which can be accelerated by the presence of metal ions.
-
Hydrolysis: The decanoate ester bond may be susceptible to hydrolysis, especially at non-neutral pH, which would yield Pre-vitamin D3 and decanoic acid.
-
Transesterification: If other lipidic components, such as triglycerides, are present in the formulation, transesterification can occur, leading to the formation of different fatty acid esters of Pre-vitamin D3.[4]
Q3: My this compound solution is losing potency over time. What factors could be causing this instability?
A3: Loss of potency is a direct result of degradation. Several factors can accelerate this process in aqueous solutions:
-
Exposure to Light: UV light can cause the breakdown of Vitamin D3 molecules.[2] It is crucial to protect your solutions from light by using amber vials or storing them in the dark.
-
Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation.[2]
-
pH of the Solution: Acidic conditions are known to have a significant destabilizing effect on Vitamin D3.[5][6]
-
Presence of Metal Ions: Metal ions, such as copper (Cu²⁺), can catalyze oxidative degradation.[5][6]
-
Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.[3]
Q4: How can I improve the stability of my this compound aqueous formulation?
A4: A multi-pronged approach is often necessary to stabilize this compound in aqueous solutions:
-
Use of Antioxidants: To prevent oxidative degradation, add antioxidants to your formulation. Common choices include ascorbic acid and citric acid.[5][6]
-
Use of Chelating Agents: To mitigate the catalytic effect of metal ions, incorporate a chelating agent. Ethylenediaminetetraacetic acid (EDTA) has been shown to have a significant stabilizing effect.[5][6] Citric acid and tartaric acid can also act as chelating agents.[1][7]
-
pH Control: Maintain a neutral or near-neutral pH to avoid acid-catalyzed degradation.
-
Deoxygenation: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidative degradation.
-
Light Protection: Always store solutions in light-protected containers (e.g., amber glass vials).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Decreased concentration of this compound in subsequent analyses. | Isomerization to Vitamin D3 or other isomers; Oxidative degradation; Hydrolysis of the ester. | Confirm the identity of new peaks in your chromatogram. Implement stabilization strategies such as adding antioxidants (ascorbic acid, citric acid) and chelating agents (EDTA). Control the pH of your solution. |
| Appearance of new peaks in HPLC/UPLC chromatogram. | Formation of degradation products (e.g., Vitamin D3, tachysterol, isotachysterol, oxidation products). | Use a stability-indicating analytical method to track the formation of degradants. Use mass spectrometry (LC-MS/MS) to identify the mass of the new peaks to help elucidate their structure. |
| Solution discoloration (e.g., yellowing). | Degradation of the active ingredient or excipients, potentially due to oxidation or heat.[7] | Review the stability of all components in your formulation. Ensure proper storage conditions (protection from light, controlled temperature). Consider the use of antioxidants. |
| Inconsistent results between replicate samples. | Non-homogeneous solution; Adsorption to container surfaces; Inconsistent sample handling. | Ensure complete solubilization using a suitable nonionic surfactant. Vortex samples before analysis. Consider using silanized glassware to minimize adsorption. |
Quantitative Data on Vitamin D3 Stability
Table 1: Effect of pH on the Degradation Rate Constant of Vitamin D3 in Aqueous Solution at 25°C
| pH | First-Order Degradation Rate Constant (k) (day⁻¹) |
| 1.0 | 0.895 |
| 4.0 | 0.045 |
| 6.0 | 0.012 |
| 8.0 | 0.010 |
| Data derived from studies on Vitamin D3 stability.[2] |
Table 2: Effect of Temperature on the Degradation Rate Constant of Vitamin D3 in Aqueous Solution
| Temperature (°C) | First-Order Degradation Rate Constant (k) (day⁻¹) |
| 4 | 0.008 |
| 25 | 0.021 |
| 40 | 0.058 |
| Data derived from studies on Vitamin D3 stability.[2] |
Table 3: Effect of Stabilizers on the Degradation Rate Constant of Vitamin D3 in the Presence of Cu²⁺ Ions
| Condition | First-Order Degradation Rate Constant (k) (day⁻¹) |
| Control (Vitamin D3 in water) | 0.021 |
| Vitamin D3 + Cu²⁺ (10 mg/L) | 0.550 |
| Vitamin D3 + Cu²⁺ + Ascorbic Acid (≥ 500 mg/L) | < 0.020 |
| Vitamin D3 + Cu²⁺ + Citric Acid (1000 mg/L) | 0.035 |
| Vitamin D3 + Cu²⁺ + EDTA (1000 mg/L) | < 0.015 |
| Data derived from studies on Vitamin D3 stability.[2] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Aqueous Solution of this compound
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like ethanol or methanol (e.g., 1-10 mg/mL).
-
Surfactant Solution Preparation: Prepare an aqueous solution of a nonionic surfactant (e.g., 1-5% w/v Tween 80® in purified water).
-
Solubilization: Slowly add a small volume of the this compound stock solution to the surfactant solution while vortexing or stirring vigorously. The final concentration of the organic solvent should be kept to a minimum (e.g., <1-2%).
-
Stabilizer Addition: If required, add antioxidants (e.g., ascorbic acid to a final concentration of 0.05-0.2%) and/or chelating agents (e.g., EDTA to a final concentration of 0.01-0.1%) to the final aqueous solution.
-
Final Preparation: Adjust the pH to the desired level (e.g., pH 6-7) using a suitable buffer. Filter the final solution through a 0.22 µm filter if sterile preparation is needed.
Protocol 2: Stability Indicating HPLC-UV Method for this compound
This protocol is adapted from methods used for Vitamin D3.[6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 265 nm.
-
Column Temperature: 25-30°C.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.
-
Sample Preparation: Dilute the aqueous formulation with the mobile phase to a concentration within the calibration range.
-
Forced Degradation Study (for method validation):
-
Acidic: Incubate the sample with 0.1 M HCl.
-
Basic: Incubate the sample with 0.1 M NaOH.
-
Oxidative: Incubate the sample with 3% H₂O₂.
-
Thermal: Heat the sample at a specified temperature (e.g., 60-80°C).
-
Photolytic: Expose the sample to UV light.
-
Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak of this compound.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. EP0390930A1 - Stable aqueous preparation of active vitamin d 3 - Google Patents [patents.google.com]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products [ouci.dntb.gov.ua]
- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5182274A - Stabilized aqueous preparation of active form of vitamin d3 - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Pre-vitamin D3 Decanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Pre-vitamin D3 Decanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lipophilic ester of Pre-vitamin D3. Its long decanoate chain makes it highly soluble in non-polar organic solvents but poorly soluble in aqueous solutions and some common polar organic solvents. This low aqueous solubility can pose significant challenges for formulation, delivery, and in vitro testing.
Q2: What are the initial steps I should take when encountering solubility problems with this compound?
Start by conducting a solvent screening study. Based on the principle of "like dissolves like," begin with a range of non-polar and polar aprotic solvents. It is also crucial to consider the downstream application. For instance, for in vivo studies, the toxicity of the solvent is a critical factor.
Q3: Are there any general tips for handling this compound to avoid solubility issues?
Yes. Due to its lipophilic nature, it is advisable to handle this compound in a controlled environment to prevent precipitation. When preparing solutions, consider gentle heating and agitation, such as sonication, to facilitate dissolution. Always visually inspect for any undissolved particles before use.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution.
Possible Cause:
-
Solvent incompatibility or saturation.
-
Temperature fluctuations.
-
Change in pH of the medium.
Troubleshooting Steps:
-
Re-evaluate your solvent choice: Refer to the solubility data table below. Consider using a co-solvent system to enhance solubility.
-
Increase Temperature: Gently warm the solution while stirring. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: For aqueous-based systems, ensure the pH is optimal. However, given the non-ionic nature of the molecule, pH is less likely to be the primary factor in organic solvents.
-
Consider Advanced Formulation Strategies: If simple solvent systems fail, explore options like lipid-based formulations (e.g., SEDDS), solid dispersions, or nanoemulsions.
Issue 2: Inconsistent results in biological assays.
Possible Cause:
-
Poor and variable solubility of the compound in the assay medium.
-
Precipitation of the compound upon dilution of a stock solution into an aqueous buffer.
Troubleshooting Steps:
-
Stock Solution Preparation: Ensure your stock solution is fully dissolved and stable. Use a solvent that is miscible with your assay medium.
-
Dilution Method: When diluting the stock solution, add it to the assay buffer in a stepwise manner with constant, gentle mixing to avoid localized high concentrations that can lead to precipitation.
-
Use of Solubilizing Excipients: Incorporate non-ionic surfactants (e.g., Tweens, Spans) or cyclodextrins in your assay buffer to maintain the solubility of this compound.
-
Formulation as a Delivery System: For cellular assays, consider preparing a nanoemulsion or a liposomal formulation of this compound to ensure better dispersion and cellular uptake.
Quantitative Data
| Solvent | Solubility of Vitamin D3 (Mole Fraction, x 10⁻¹) at 298.2 K | Solubility of Vitamin D3 (mg/mL) at room temperature |
| Ethanol | 1.77 | ~30 |
| Methanol | - | - |
| Chloroform | - | Readily Soluble |
| Ethyl Acetate | 1.95 | - |
| Dimethyl Sulfoxide (DMSO) | 0.0723 | ~3 |
| n-Propanol | - | 0.193 (at 273.2 K) |
| Isopropanol (IPA) | 2.45 | - |
| 1-Butanol | 1.69 | - |
| 2-Butanol | 1.87 | - |
| Transcutol® | 4.03 | - |
| Polyethylene glycol-400 (PEG-400) | 0.291 | - |
| Propylene glycol (PG) | 0.0337 | - |
Data for Vitamin D3 is compiled from multiple sources. The solubility of this compound in Chloroform, Ethyl Acetate, and Methanol is reported as "slight".[1]
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Preparation of the SEDDS formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. b. Add the required amount of this compound to the mixture. c. Gently heat the mixture to 40-50°C and vortex until a clear, homogenous solution is obtained.
-
Characterization: a. Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. b. Self-Emulsification Time: Add the SEDDS formulation to water and measure the time it takes to form a uniform emulsion under gentle agitation.
Protocol 2: Preparation of a Solid Dispersion by Spray Drying
Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion.
Materials:
-
This compound
-
Hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture)
Methodology:
-
Solvent and Carrier Selection: Identify a common solvent that can dissolve both this compound and the chosen polymer carrier.
-
Preparation of the Spray Solution: a. Dissolve the polymer in the selected solvent. b. Add this compound to the polymer solution and stir until completely dissolved. The typical drug-to-polymer ratio can range from 1:1 to 1:10 (w/w).
-
Spray Drying Process: a. Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to optimal conditions for the chosen solvent and polymer system. b. Pump the feed solution through the nozzle of the spray dryer. c. The atomized droplets are dried in the drying chamber, and the solid dispersion powder is collected.
-
Characterization: a. Solid-State Characterization: Analyze the physical state of the drug in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). b. Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Visualizations
Caption: Workflow for the preparation and optimization of a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Workflow for preparing a solid dispersion of this compound using the spray drying technique.
References
Technical Support Center: Quantification of Pre-vitamin D3 Decanoate by LC-MS/MS
Welcome to the technical support center for the quantification of Pre-vitamin D3 decanoate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, from sample preparation to data analysis.
Sample Preparation
Question 1: I am observing low recovery of this compound from my samples. What are the potential causes and solutions?
Answer:
Low recovery can stem from several factors during the sample preparation process. Here are the common causes and recommended troubleshooting steps:
-
Incomplete Protein Precipitation: this compound, being lipophilic, can bind to plasma proteins. Inefficient protein precipitation will lead to the loss of the analyte.
-
Solution: Ensure the use of an effective protein precipitation agent. A common approach for vitamin D metabolites involves using zinc sulfate in combination with an organic solvent like methanol or acetonitrile, which not only precipitates proteins but also helps in removing phospholipids.
-
-
Inefficient Extraction: The choice of extraction method and solvent is critical for lipophilic compounds.
-
Solution: Liquid-liquid extraction (LLE) is a common and inexpensive method.[1] Ensure that the organic solvent used for extraction has a high partition coefficient for this compound. Acetone and isopropanol have shown high extraction capacity for vitamin D.[2] Supported liquid extraction (SLE) can be a more efficient alternative to LLE, reducing sample preparation time without compromising analyte recovery.[1]
-
-
Analyte Instability: Pre-vitamin D3 and its esters can be unstable under certain conditions.
-
Solution: Vitamin D3 is known to be unstable in aqueous solutions and its stability is pH-dependent, being more stable at a pH above 5.[3] It is also sensitive to light and temperature.[4] Minimize the exposure of samples to light and keep them at low temperatures during and after preparation. Serum samples for vitamin D analysis have been shown to be stable for extended periods when stored at -20°C or -80°C.[5][6]
-
Question 2: I am seeing significant matrix effects, such as ion suppression or enhancement, in my analysis. How can I mitigate this?
Answer:
Matrix effects are a significant challenge in LC-MS/MS analysis, particularly for complex biological samples.[1] Phospholipids are a major source of matrix interference in vitamin D analysis.[7] Here are strategies to minimize their impact:
-
Optimize Sample Cleanup:
-
Phospholipid Removal: Employ specialized sample preparation techniques designed to remove phospholipids. This can include the use of TiO2/ZrO2 media or specific solid-phase extraction (SPE) cartridges like HybridSPE®-Phospholipid.[7]
-
Protein Precipitation with Zinc Sulfate: As mentioned earlier, using zinc sulfate with an organic solvent can aid in phospholipid removal.[8]
-
-
Chromatographic Separation:
-
Solution: Ensure that the chromatographic method effectively separates this compound from co-eluting matrix components. The use of core-shell columns can provide sharper peaks and better separation.[7]
-
-
Choice of Ionization Source:
-
Solution: Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for thermally stable molecules like steroids and vitamin D, as it can provide a more stable signal and reduce variability.[7] Atmospheric pressure photoionization (APPI) can also be considered to compensate for lower extraction efficiency in LLE.[2]
-
Liquid Chromatography (LC)
Question 3: I am having difficulty achieving baseline separation of this compound from other isomers or endogenous interferences. What can I do?
Answer:
Proper chromatographic separation is crucial for accurate quantification, especially when dealing with isomers and isobars that have the same mass-to-charge ratio.[8][9]
-
Column Selection:
-
Solution: The choice of stationary phase is critical. While C18 columns are commonly used, other phases like F5 can offer different selectivity and may be better for resolving critical pairs.
-
-
Mobile Phase Optimization:
-
Solution: Systematically evaluate different mobile phase compositions, including organic modifiers (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium formate). The pH and ionic strength of the mobile phase can significantly impact the retention and peak shape of the analyte.[10]
-
-
Gradient Elution:
-
Solution: Optimize the gradient elution profile to enhance the separation of the target analyte from closely eluting compounds.
-
Mass Spectrometry (MS)
Question 4: The sensitivity of my assay is too low to detect this compound at the required concentrations. How can I improve it?
Answer:
Low sensitivity can be a significant hurdle, especially when analyzing low-abundance analytes.
-
Derivatization:
-
Solution: Derivatization is a common strategy to enhance the ionization efficiency of vitamin D metabolites.[2] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) have been shown to increase ion intensity significantly.[11] This can also shift the mass of the analyte away from interfering signals.[2]
-
-
Ionization Source and Parameters:
-
Mobile Phase Composition:
-
Solution: The mobile phase composition can influence ionization efficiency. For ESI, a mobile phase with a low pH may provide a superior response.[10]
-
Experimental Protocols
General Sample Preparation Workflow for this compound from Serum/Plasma
This protocol provides a general workflow for the extraction of this compound from a biological matrix. Optimization will be required based on specific laboratory conditions and instrumentation.
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add an internal standard.
-
Add 300 µL of a protein precipitation solution (e.g., acetonitrile or methanol, potentially containing zinc sulfate).
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE):
-
LLE: Transfer the supernatant from the previous step to a clean tube. Add an immiscible organic solvent (e.g., hexane, methyl tert-butyl ether). Vortex thoroughly and then centrifuge to separate the layers. Collect the organic layer containing the analyte.
-
SLE: Load the supernatant onto an SLE cartridge and allow it to absorb. Elute the analyte with an appropriate organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Vitamin D Metabolites
| Sample Preparation Method | Advantages | Disadvantages | Typical Recovery Range | Reference |
| Liquid-Liquid Extraction (LLE) | Inexpensive, routine method. | Can be time-consuming and difficult to automate. May have lower extraction efficiency due to matrix effects. | 95.2% to 106% for cholecalciferol | [1][13] |
| Supported Liquid Extraction (SLE) | More efficient than LLE, reduces sample preparation time. | Higher cost per sample compared to LLE. | Not specified, but improves upon LLE. | [1] |
| Protein Precipitation (PPT) | Simple and fast. | May not effectively remove all interferences, leading to significant matrix effects. | Not specified, but generally lower than LLE or SPE. | [8] |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts and can be automated. | Can be more expensive and require method development. | 71% to 93% for various vitamin D metabolites. | [8] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pre-analytical stability of 25-hydroxyvitamin D: Storage and mixing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Pre-vitamin D3 Decanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Pre-vitamin D3 decanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a prodrug?
This compound is an ester derivative of vitamin D3. It is considered a prodrug, which is an inactive or less active compound that is metabolized in the body to produce the active drug.[1][2] The decanoate ester moiety increases the lipophilicity of the vitamin D3 molecule. This enhanced lipophilicity can improve its incorporation into lipid-based formulations and potentially facilitate absorption through the lymphatic system, thereby avoiding first-pass metabolism in the liver.[3][4][5] The ester bond is expected to be cleaved by esterases in the body to release the active vitamin D3.[6]
Q2: What are the primary challenges in achieving high oral bioavailability for this compound?
Like other highly lipophilic compounds, this compound faces several challenges for effective oral delivery:
-
Poor Aqueous Solubility: Its high lipophilicity leads to very low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[7]
-
Slow Dissolution: Consequently, the rate at which it dissolves from a solid dosage form is very slow, limiting the amount of drug available for absorption.
-
Susceptibility to Degradation: Vitamin D and its derivatives can be sensitive to environmental factors like light, oxygen, and pH, potentially leading to degradation in the GI tract.[8]
-
First-Pass Metabolism: Although enhancing lymphatic transport can reduce this, some portion of the absorbed drug may still be subject to metabolism in the liver before reaching systemic circulation, reducing its bioavailability.[7]
Q3: Which formulation strategies are most effective for enhancing the oral bioavailability of this compound?
Lipid-based drug delivery systems (LBDDS) are the most promising approach for improving the oral bioavailability of highly lipophilic compounds like this compound.[3][4][5][7][9] These formulations work by pre-dissolving the compound in a lipid matrix, which can then be more easily emulsified and absorbed in the GI tract. Key LBDDS include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium like the GI fluids.[5][10]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids or a blend of solid and liquid lipids, respectively.[11][12] They can encapsulate the drug, protect it from degradation, and provide controlled release.[11]
Troubleshooting Guides
Low Drug Loading in Lipid-Based Formulations
| Symptom | Possible Cause | Suggested Solution |
| This compound precipitates out of the formulation during storage. | The drug concentration exceeds its solubility in the lipid excipients at storage temperature. | 1. Screen a wider range of lipid excipients: Systematically test the solubility of this compound in various oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants, and co-solvents. 2. Incorporate a co-solvent: Add a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol) to the formulation to increase the drug's solubility. 3. Gently warm the formulation: During preparation, gentle heating can help dissolve the drug, but ensure the temperature does not degrade the compound. |
| Inability to achieve the target drug concentration in the formulation. | Poor affinity of the drug for the chosen lipid system. | 1. Optimize the oil/surfactant ratio: Systematically vary the proportions of the oil and surfactant to identify a composition that maximizes drug solubility. 2. Consider a different lipid type: If using medium-chain triglycerides, explore long-chain triglycerides, or vice versa, as the structural compatibility with the drug can influence solubility. |
Poor In Vitro Dissolution and Lipolysis Performance
| Symptom | Possible Cause | Suggested Solution |
| The formulation does not readily disperse or emulsify in the dissolution medium. | Inappropriate selection or concentration of surfactants. | 1. Adjust the Hydrophile-Lipophile Balance (HLB) of the surfactant system: A higher HLB value (typically 8-18) is generally required for oil-in-water emulsions. Consider using a blend of surfactants to achieve the desired HLB. 2. Increase the surfactant concentration: Ensure there is enough surfactant to adequately cover the surface of the oil droplets and facilitate emulsification. |
| Drug precipitates during in vitro lipolysis. | The products of lipid digestion (e.g., fatty acids, monoglycerides) cannot maintain the drug in a solubilized state. | 1. Incorporate a co-surfactant or a hydrophilic co-solvent: These can help to form more stable micelles that can solubilize the drug even after the initial lipid vehicle has been digested. 2. Select lipids that generate more solubilizing digestion products: For example, long-chain triglycerides can form mixed micelles with bile salts that have a high solubilization capacity. |
| Low extent of lipolysis observed. | Inhibition of lipase activity by formulation components. | 1. Screen different surfactants: Some surfactants can inhibit lipase activity. Test a panel of surfactants to identify those that are compatible with pancreatic lipase. 2. Ensure appropriate pH and calcium concentration in the lipolysis medium: Lipase activity is dependent on these factors. The typical pH for in vitro lipolysis is 6.5-7.5, and calcium ions are required to remove fatty acids from the oil-water interface. |
High Variability in In Vivo Pharmacokinetic Studies
| Symptom | Possible Cause | Suggested Solution |
| Large inter-individual variation in plasma drug concentrations. | Food effects; the presence or absence of food can significantly alter the digestion and absorption of lipid-based formulations. | 1. Administer the formulation in a consistent prandial state: Conduct studies in either fasted or fed states and maintain consistency across all subjects. 2. Develop a formulation that is less susceptible to food effects: Formulations that are already in a finely dispersed state, such as SNEDDS, may be less influenced by the presence of dietary fats. |
| Low and erratic drug absorption. | The formulation is not effectively reaching the absorptive regions of the intestine in a solubilized form. | 1. Optimize the formulation for rapid and complete dispersion: The goal is to have the drug in a finely emulsified or micellar form as it enters the small intestine. 2. Consider the use of absorption enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, but this approach requires careful safety evaluation. |
Experimental Protocols
Solubility Study of this compound in Lipid Excipients
Objective: To determine the saturation solubility of this compound in various lipid excipients to select suitable components for formulation development.
Methodology:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected lipid excipient (oils, surfactants, co-solvents) in a glass vial.
-
Seal the vials and place them in a shaking water bath or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
After 72 hours, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
In Vitro Lipolysis Testing
Objective: To simulate the digestion of the lipid-based formulation in the small intestine and evaluate its ability to maintain this compound in a solubilized state.
Methodology:
-
Prepare a digestion buffer containing bile salts (e.g., sodium taurodeoxycholate), phospholipids (e.g., phosphatidylcholine), and electrolytes at a physiologically relevant pH (e.g., 6.5).[14][15]
-
Add a known amount of the this compound formulation to the digestion buffer in a temperature-controlled vessel at 37°C with constant stirring.
-
Initiate lipolysis by adding a pancreatic lipase extract (e.g., pancreatin).[15][16]
-
Maintain a constant pH during the reaction using a pH-stat by titrating the liberated free fatty acids with a sodium hydroxide solution. The consumption of NaOH is proportional to the extent of lipolysis.[17]
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the digestion medium.
-
Immediately inhibit lipase activity in the aliquots by adding a lipase inhibitor (e.g., 4-bromophenylboronic acid).[18]
-
Separate the aqueous phase, which contains the solubilized drug in micelles and vesicles, from the undigested lipid and precipitated drug by ultracentrifugation.[14][18]
-
Quantify the concentration of this compound in the aqueous phase using a validated analytical method.
In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the oral bioavailability of different this compound formulations.
Methodology:
-
Use an appropriate animal model, such as male Sprague-Dawley rats.
-
Divide the animals into groups, with each group receiving a different formulation (e.g., aqueous suspension as control, SNEDDS formulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma or serum.
-
Extract this compound and its active metabolite (Vitamin D3) from the plasma/serum samples using liquid-liquid extraction or solid-phase extraction.[19][20][21][22]
-
Quantify the concentrations of the analytes using a sensitive and specific analytical method like LC-MS/MS.[19][22][23]
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) to assess and compare the bioavailability of the different formulations.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 4. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symmetric.events [symmetric.events]
- 8. Drug Delivery Systems for Vitamin D Supplementation and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of a Novel Vitamin D3 Formulation with Nanostructured Lipid Carriers for Transdermal Delivery | Bentham Science [benthamscience.com]
- 13. mdpi.com [mdpi.com]
- 14. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems | MDPI [mdpi.com]
- 17. irf.fhnw.ch [irf.fhnw.ch]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Analysis of vitamin D and its metabolites in biological samples - Part II: Optimization of a sample preparation method for liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of vitamin D and its metabolites in biological samples - Part I: Optimization and comparison of UHPSFC-MS/MS and UHPLC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH and temperature on Pre-vitamin D3 decanoate stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Pre-vitamin D3 decanoate, focusing on the impact of pH and temperature. The following frequently asked questions (FAQs) and troubleshooting guides are based on available data for vitamin D3 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: Based on studies of vitamin D3 and its esters, the primary factors influencing the stability of this compound are temperature, pH, light, and the presence of oxygen and metal ions.[1][2] Acidic conditions and elevated temperatures, in particular, can lead to significant degradation.[1]
Q2: How does pH impact the stability of this compound?
A2: While direct studies on this compound are limited, research on vitamin D3 shows it is most stable at a pH above 5.[1] Stability decreases significantly in acidic conditions, with a steep drop observed between pH 4 and 5.[1] It is anticipated that this compound would exhibit similar instability in acidic environments.
Q3: What is the effect of temperature on the stability of this compound?
A3: Higher temperatures accelerate the degradation of vitamin D3.[1][3] The degradation of vitamin D3 in aqueous solutions follows the Arrhenius equation, indicating a temperature-dependent rate of reaction.[1] For instance, the degradation of vitamin D in serum is significantly higher at 40°C compared to 25°C.[3] It is highly probable that this compound stability is also inversely correlated with temperature.
Q4: What are the expected degradation products of this compound?
A4: this compound is an ester of vitamin D3.[4][5] Degradation can occur through transesterification in formulations containing triglycerides, leading to the formation of other vitamin D3 esters.[6] Additionally, under stressful conditions such as heat and acid, Pre-vitamin D3 can isomerize to vitamin D3.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Rapid degradation of this compound in an aqueous formulation. | Acidic pH of the medium. | Adjust the pH of the formulation to be above 5. Use appropriate buffer systems to maintain a stable pH.[1] |
| Loss of potency of this compound during storage at room temperature. | Elevated temperature and/or exposure to oxygen. | Store samples at refrigerated temperatures (e.g., 4°C).[1] For long-term storage, consider frozen conditions (-20°C or lower).[8] Purge storage containers with an inert gas like nitrogen or argon to minimize oxidation.[1] |
| Inconsistent analytical results for this compound concentration. | Isomerization between Pre-vitamin D3 and Vitamin D3. | Ensure that the analytical method can separate and quantify both this compound and Vitamin D3 decanoate. The equilibrium between these isomers is temperature-dependent.[7] |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent system. | This compound is a lipophilic molecule. Ensure the solvent system has sufficient non-polar characteristics to maintain solubility. |
Quantitative Data Summary
The following tables summarize the stability of Vitamin D3 under various conditions, which can serve as a proxy for understanding the stability of this compound.
Table 1: Effect of pH on Vitamin D3 Degradation Rate at 25°C
| pH | First-Order Rate Constant (k) | Stability Assessment |
| 1-4 | Statistically significant decrease in stability towards lower pH | Very Unstable |
| 5-8 | No significant differences in rate constants | Most Stable |
Data adapted from a comprehensive stability study on Vitamin D3 in aqueous solutions.[1]
Table 2: Effect of Temperature on Vitamin D3 Degradation in Aqueous Media
| Temperature (°C) | Relative Degradation Rate |
| 4 | Low |
| 25 | Moderate |
| 40 | High |
Higher temperatures lead to a statistically significant increase in reaction rate constants, following the Arrhenius equation.[1]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solutions
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol). Dilute the stock solution to the desired concentration in various aqueous buffer solutions with pH values ranging from 2 to 8.
-
Storage Conditions: Store the prepared samples in amber vials to protect from light at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of this compound in each aliquot using a stability-indicating HPLC-UV method. The method should be validated to separate the parent compound from its potential degradants.
-
Data Analysis: Calculate the degradation rate constant (k) for each condition by plotting the natural logarithm of the concentration versus time.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Vitamin D3 and its Esters
-
Column: Reversed-phase C18 column (e.g., Gemini C18, 100 x 3.0 mm, 3 µm particle size).
-
Mobile Phase: Acetonitrile and water gradient (e.g., 99:1 v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at 265 nm.
-
Injection Volume: 20 µL.
This method has been used for the stability testing of Vitamin D3.[2]
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Workflow for assessing this compound stability.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. targetmol.cn [targetmol.cn]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity and photostability of Pre-vitamin D3 decanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pre-vitamin D3 Decanoate. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is an ester derivative of Pre-vitamin D3.[1][2][3] Like its parent compound, Pre-vitamin D3, it is an intermediate in the synthesis of Vitamin D3.[4] The core structure of Pre-vitamin D3 contains a conjugated triene system, which is known to be highly sensitive to ultraviolet (UV) radiation.[5][6][7] Exposure to light, particularly UVB and UVA wavelengths, can cause isomerization to various photoproducts, impacting the purity, and potentially the efficacy and safety, of the compound.[5][6][7] Vitamin D3 itself is known to be exquisitely sensitive to sunlight, undergoing rapid photodegradation.[4]
Q2: What are the potential photodegradation products of this compound?
While specific studies on the photodegradation of this compound are not extensively available, based on the known photochemistry of Pre-vitamin D3, exposure to UV light is expected to cause isomerization to Tachysterol and Lumisterol esters.[5][6][7] Prolonged exposure could also lead to the formation of irreversible degradation products known as toxisterols.[7][8] The specific wavelength of light can influence the ratio of these photoproducts.[5][6]
Q3: How should I handle and store this compound to minimize photodegradation?
To maintain the integrity of this compound, it is crucial to minimize its exposure to light.
-
Storage: Store the compound in amber vials or containers that block UV and visible light.[9] For long-term storage, keep it at the temperature recommended by the supplier, typically -20°C, and in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.[2]
-
Handling: All experimental manipulations should be performed under subdued light or using red light, which has lower energy and is less likely to cause photoisomerization. Use amber-colored glassware or wrap standard glassware in aluminum foil during experiments.
Q4: My recent experimental results using this compound are inconsistent. Could light exposure be the cause?
Inconsistent results are a common sign of sample degradation. Given the high light sensitivity of the Pre-vitamin D core structure, photodegradation is a likely culprit. If you observe unexpected peaks in your analytical chromatograms or a decrease in the main compound's peak area over time, you should investigate potential light exposure during your experimental workflow.
Troubleshooting Guides
Issue 1: Appearance of Unknown Peaks in HPLC-UV Analysis
Symptoms:
-
Multiple new peaks, especially eluting near the main this compound peak, are observed in your HPLC chromatogram.
-
The peak area of this compound decreases over a series of experiments.
Possible Cause:
-
Photodegradation of the sample due to exposure to ambient or UV light during sample preparation, storage in the autosampler, or during the analysis itself.
Troubleshooting Steps:
-
Protect Samples: Immediately implement light-protective measures. Prepare samples under yellow or red light. Use amber HPLC vials or wrap vials in aluminum foil.
-
Control Experiment: Prepare a "dark control" sample that is handled entirely in the dark and compare its chromatogram to a sample that has been intentionally exposed to ambient light for a short period. This will help confirm if the new peaks are light-induced.
-
Review Workflow: Analyze each step of your experimental protocol for potential light exposure. This includes weighing, dissolution, dilution, and time spent in transparent containers or tubing.
-
Autosampler Conditions: If your autosampler does not have a cooled, dark sample compartment, minimize the residence time of your samples in the autosampler before injection.
Issue 2: Low or No Biological Activity Observed in Cell-Based Assays
Symptoms:
-
Expected biological effects of Vitamin D are not observed after treating cells with a solution of this compound.
Possible Cause:
-
The this compound has degraded to inactive photoproducts before or during the experiment.
Troubleshooting Steps:
-
Confirm Compound Integrity: Before conducting biological assays, verify the purity of your this compound stock solution and working solutions using a validated analytical method like HPLC-UV.
-
Light-Protected Incubation: When treating cells, protect the cell culture plates from direct light exposure. Incubators are generally dark, but repeated opening and closing can introduce light. Consider wrapping plates in foil.
-
Solvent and Media Stability: Evaluate the stability of this compound in your chosen solvent and cell culture medium under your experimental conditions (time, temperature) in the absence of cells, both with and without light exposure.
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is designed to intentionally degrade this compound to identify potential photodegradants and assess its photosensitivity. This aligns with the principles outlined in the ICH Q1B guideline for photostability testing.[10][11]
Objective: To evaluate the photosensitivity of this compound and identify its primary photodegradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare two sets of samples by diluting the stock solution to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) in transparent vials.
-
-
Control Sample:
-
Wrap one set of vials completely in aluminum foil. These will serve as the "dark control."
-
-
Light Exposure:
-
Place the unwrapped and dark control vials in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent and near-UV light, as specified by ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt hours/square meter.[10][11]
-
-
Time Points:
-
Withdraw samples (one exposed and one dark control) at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
Analyze the samples immediately by a stability-indicating HPLC-UV method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
For identification of degradation products, LC-MS/MS analysis can be employed.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and resolve it from its potential photodegradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for Vitamin D and its analogues.[12][13]
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water. An isocratic method with a high percentage of organic solvent (e.g., acetonitrile:water 99:1 v/v) is often effective.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV spectrum of Pre-vitamin D3 has a maximum absorption around 260-265 nm. This would be a suitable wavelength for detection.[14][15][16]
-
Column Temperature: 30-40°C to ensure reproducible chromatography.[13][17]
-
Injection Volume: 20 µL.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity. The forced degradation samples from Protocol 1 can be used to demonstrate specificity.
Data Presentation
Table 1: Hypothetical Photodegradation of this compound under ICH Q1B Conditions
| Exposure Time (hours) | % Remaining this compound (Exposed) | % Remaining this compound (Dark Control) | Peak Area of Photoproduct 1 (Tachysterol Decanoate) | Peak Area of Photoproduct 2 (Lumisterol Decanoate) |
| 0 | 100 | 100 | 0 | 0 |
| 2 | 85 | 99.8 | 12 | 3 |
| 4 | 72 | 99.5 | 20 | 8 |
| 8 | 55 | 99.2 | 32 | 13 |
| 12 | 40 | 99.0 | 41 | 19 |
| 24 | 25 | 98.5 | 50 | 25 |
Visualizations
Caption: Photochemical and thermal isomerization pathways of this compound.
Caption: Troubleshooting workflow for suspected photodegradation of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PREVITAMIN D CONFORMATIONS AND ESTIMATION ON THEIR ROLE [photobiology.com]
- 8. PREVITAMIN D PHOTOSYNTHESIS IN VITRO [photobiology.com]
- 9. q1scientific.com [q1scientific.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Isomerization of Pre-vitamin D3 Decanoate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pre-vitamin D3 decanoate. This resource provides guidance on minimizing its isomerization to Vitamin D3 decanoate and other related isomers in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: Specific stability and isomerization kinetic data for this compound are not extensively available in published literature. The following guidance is based on comprehensive studies of Pre-vitamin D3, Vitamin D3, and other Vitamin D esters. Researchers should consider these recommendations as a starting point and may need to optimize conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization in solution?
A1: The primary cause is thermal energy. Pre-vitamin D3 is a thermally unstable intermediate that undergoes a temperature-dependent intramolecular[1][2]-sigmatropic hydrogen shift to form the more stable Vitamin D3 isomer.[3][4] This process is a reversible equilibrium, but the formation of Vitamin D3 is generally favored.
Q2: What are the key environmental factors that influence the rate of isomerization?
A2: The main factors influencing the isomerization and overall stability of Vitamin D compounds in solution are:
-
Temperature: Higher temperatures significantly accelerate the rate of isomerization to Vitamin D3.[5][6]
-
Light: Exposure to UV light can lead to the formation of other isomers, such as tachysterol and lumisterol, from Pre-vitamin D3.[7]
-
Solvent: The polarity and type of solvent can affect the rate of isomerization.[5]
-
pH: Acidic conditions can catalyze the formation of isomers like isotachysterol. Vitamin D3 is generally more stable at a pH above 5.[8][9]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[2][8]
-
Metal Ions: Metal ions can act as catalysts for oxidation reactions, leading to degradation.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid conversion of this compound to Vitamin D3 decanoate. | High storage or experimental temperature. | Store solutions at low temperatures (e.g., -20°C or -80°C) and perform experiments at the lowest feasible temperature. Protect from light. |
| Formation of unexpected isomers (e.g., tachysterol, lumisterol). | Exposure to UV or high-energy light. | Work in a dark room or use amber glassware to protect the solution from light.[10] Use low-energy light sources if illumination is necessary. |
| Degradation of the compound. | Presence of oxygen, metal ions, or acidic/alkaline conditions. | Use deoxygenated solvents. Consider adding antioxidants like ascorbic acid or a chelating agent such as EDTA to the solution.[8] Ensure the pH of the solution is maintained in a neutral to slightly acidic range (pH 5-7). |
| Inconsistent analytical results. | Isomerization during sample preparation or analysis. | Prepare samples immediately before analysis. Use a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, that can separate the different isomers.[11][12] |
Data Presentation
Table 1: Factors Affecting Vitamin D3 Stability in Solution
| Factor | Effect on Stability | Recommendations for Minimizing Isomerization/Degradation | References |
| Temperature | Increased temperature accelerates isomerization and degradation. | Store stock solutions at -80°C for long-term stability. For short-term, use -20°C. Minimize time at room temperature. | [5][6][13] |
| Light | UV light exposure leads to photoisomerization to tachysterol and lumisterol. | Work under subdued light and use amber vials or foil-wrapped containers. | [8][10][14] |
| Oxygen | Promotes oxidative degradation. | Use degassed solvents. Purge solutions with an inert gas (e.g., nitrogen or argon). | [2][8] |
| pH | Acidic conditions (pH < 4) can cause isomerization to isotachysterol. | Maintain pH between 5 and 7. | [8][9] |
| Solvent | Stability is generally higher in organic solvents compared to aqueous solutions. | For stock solutions, use high-purity organic solvents like ethanol or hexane. | [5][15] |
| Metal Ions | Catalyze oxidative degradation. | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. | [8] |
Table 2: Kinetic Data for Pre-vitamin D3 to Vitamin D3 Isomerization in Different Solvents (as a proxy for this compound)
| Solvent | Temperature (°C) | Forward Rate Constant (k1, s⁻¹) | Reverse Rate Constant (k2, s⁻¹) | Half-life (t½) of Pre-vitamin D3 | Reference |
| n-Hexane | 5 | 1.76 x 10⁻⁷ | 1.40 x 10⁻⁸ | - | [16] |
| n-Hexane | 37 | - | - | ~30 hours | [5] |
| Human Skin | 37 | - | - | ~2.5 hours | [5] |
| β-cyclodextrin (aq) | 5 | 8.65 x 10⁻⁶ | 8.48 x 10⁻⁶ | - | [16] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard Solution of this compound
Objective: To prepare a stock solution of this compound with minimal initial isomerization and ensure its stability during storage.
Materials:
-
This compound solid
-
High-purity, degassed ethanol (or other suitable organic solvent)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (nitrogen or argon)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Perform all steps under subdued light.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the solid in a minimal amount of the chosen solvent in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with the degassed solvent.
-
Purge the headspace of the volumetric flask with an inert gas.
-
Aliquot the solution into amber glass vials, purging the headspace of each vial with inert gas before sealing.
-
For long-term storage, store the vials at -80°C.[13] For short-term use, store at -20°C.
Protocol 2: Monitoring Isomerization using HPLC-UV
Objective: To quantify the percentage of this compound and its isomers in a solution over time.
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., methanol:water or acetonitrile:water gradient)
-
Reference standards for this compound and Vitamin D3 decanoate
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Prepare a calibration curve using the reference standards.
-
Inject a sample of the this compound solution onto the HPLC column.
-
Monitor the chromatogram at a suitable wavelength (e.g., 264 nm).[17]
-
Identify and quantify the peaks corresponding to this compound and Vitamin D3 decanoate based on their retention times and the calibration curve.
-
Repeat the analysis at different time points to monitor the extent of isomerization under specific storage or experimental conditions.
Visualizations
References
- 1. [PDF] Formulation Strategies for Improving the Stability and Bioavailability of Vitamin D-Fortified Beverages: A Review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Previtamin D3 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 6. Thermal Stability and Kinetic Study on Thermal Degradation of Vitamin D3 in Fortified Canola Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Improving the Stability and Bioavailability of Vitamin D-Fortified Beverages: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalyzed thermal isomerization between previtamin D3 and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ymerdigital.com [ymerdigital.com]
Validation & Comparative
A Comparative Analysis of Pre-vitamin D3 Decanoate and Cholecalciferol for Research and Development
For Immediate Release
This guide provides a detailed comparison between the established vitamin D prohormone, cholecalciferol (vitamin D3), and the less-studied ester derivative, Pre-vitamin D3 decanoate. The analysis is intended for researchers, scientists, and drug development professionals, focusing on the chemical properties, metabolic pathways, and potential performance differences based on available data and chemical principles. Due to a lack of direct comparative studies on this compound, this guide synthesizes information on its parent molecule, pre-vitamin D3, and the known effects of esterification to build a theoretical comparison.
Introduction and Chemical Profiles
Cholecalciferol is the most common form of vitamin D used in supplements and for food fortification.[1][2] It is synthesized in the skin from 7-dehydrocholesterol after exposure to UVB radiation, with pre-vitamin D3 as a thermally unstable intermediate.[3] this compound is a synthetic derivative, an ester of pre-vitamin D3.[4][5] The addition of a decanoate fatty acid chain significantly increases its lipophilicity and molecular weight. Such chemical modifications are typically employed to enhance stability or create a pro-drug with modified absorption and release characteristics.
Table 1: Chemical and Physical Properties
| Property | Cholecalciferol (Vitamin D3) | This compound | Pre-vitamin D3 (Parent Molecule) |
| CAS Number | 67-97-0 | 927822-18-2[4][5] | 1173-13-3[6] |
| Molecular Formula | C27H44O[7] | C37H62O2[4][5] | C27H44O[6] |
| Molecular Weight | 384.64 g/mol [7] | 538.89 g/mol [4][5] | 384.6 g/mol [6] |
| Description | A fat-soluble secosteroid that functions as a prohormone.[1][2] | An ester of pre-vitamin D3.[4] Available primarily as a research chemical/reference standard.[8] | A thermodynamically unstable intermediate in the synthesis of cholecalciferol.[3] |
| Solubility | Slightly soluble in vegetable oils.[1] High hydrophobicity (logP >7).[9] | Inferred to be highly soluble in nonpolar solvents due to the decanoate chain. | Data not widely available; expected to be similar to cholecalciferol. |
Metabolic Pathway and Bioactivation
Cholecalciferol is biologically inactive and requires a two-step hydroxylation process to become the active hormone, calcitriol.[10][11] this compound, as a pro-drug, would first need to undergo hydrolysis to release pre-vitamin D3, which would then isomerize to cholecalciferol before entering the same activation pathway.
Caption: Metabolic pathway of Vitamin D3 and proposed activation of this compound.
Comparative Performance Analysis (Theoretical)
Without direct experimental data, the following comparison is based on the known instability of pre-vitamin D3 and the functional role of esterification.
Stability
Cholecalciferol is susceptible to degradation by light, oxygen, acidic pH, and heat.[12] Pre-vitamin D3 is inherently more unstable than cholecalciferol, readily isomerizing to it. The decanoate esterification in this compound likely serves to "lock" the pre-vitamin D3 conformation, preventing premature isomerization and degradation. This could offer superior stability during formulation and storage compared to both pre-vitamin D3 and potentially cholecalciferol itself.
Bioavailability
The bioavailability of cholecalciferol is dependent on fat absorption and can be improved with various delivery systems like oil-based solutions or microencapsulation.[3][9] As a highly lipophilic pro-drug, this compound would likely be absorbed via the lymphatic system, similar to cholecalciferol.[13] However, its rate of conversion to active forms depends on the in-vivo rate of hydrolysis by esterase enzymes. This could potentially create a slower, more sustained release of vitamin D compared to the direct administration of cholecalciferol, though this remains to be experimentally verified.
Table 2: Theoretical Performance Comparison
| Parameter | Cholecalciferol (Vitamin D3) | This compound (Inferred) | Rationale for Inference |
| Formulation Stability | Moderate; sensitive to acid, light, oxygen, heat.[12] | Potentially High | Esterification prevents the unstable pre-vitamin D3 from isomerizing, enhancing chemical stability. |
| Absorption | Dependent on fat absorption; transported via chylomicrons.[13] | Dependent on fat absorption; transported via chylomicrons. | The long decanoate chain ensures high lipophilicity, favoring lymphatic absorption. |
| Bioactivation Speed | Relatively fast; requires two hydroxylation steps.[10] | Potentially Slower | Requires an initial hydrolysis step to release pre-vitamin D3 before entering the standard metabolic pathway. |
| Release Profile | Bolus release, leading to fluctuations in serum levels.[14] | Potentially Sustained Release | The rate-limiting hydrolysis step could provide a slower, more prolonged release of the parent vitamin. |
| Clinical Efficacy | Well-established for correcting vitamin D deficiency.[2][10] | Unknown; Not studied clinically. | No clinical trials or efficacy data are available. |
Recommended Experimental Protocols
To validate the theoretical comparison, the following experimental protocols are recommended.
Stability Assessment Protocol (HPLC-UV)
-
Objective: To compare the degradation rates of cholecalciferol and this compound under forced degradation conditions.
-
Method:
-
Prepare solutions of each compound (e.g., 20 mg/L) in a suitable solvent like methanol/water.[12]
-
Expose aliquots to various stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic (UV light).
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the remaining concentration of the parent compound using a stability-indicating HPLC-UV method.
-
Calculate degradation kinetics (e.g., first-order rate constants) to quantify stability.[12]
-
In-Vivo Bioavailability Protocol (Animal Model)
-
Objective: To compare the pharmacokinetic profiles of cholecalciferol and this compound after oral administration.
-
Method:
-
Use a suitable animal model (e.g., Sprague-Dawley rats).[15]
-
Divide animals into groups: Vehicle control, Cholecalciferol, and this compound.
-
Administer equimolar doses of the test compounds orally, typically in an oil-based vehicle.
-
Collect blood samples at baseline and various time points post-administration (e.g., 2, 4, 8, 12, 24, 48, 72 hours).
-
Measure serum concentrations of the primary metabolite, 25-hydroxyvitamin D (25(OH)D), using LC-MS/MS.
-
Calculate key pharmacokinetic parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).
-
Caption: Standard experimental workflow for an in-vivo bioavailability study.
Conclusion
This compound is a chemically interesting derivative of cholecalciferol's immediate precursor. While it is not used therapeutically, its structure suggests a potential for enhanced stability and a modified, possibly sustained-release, pharmacokinetic profile. Cholecalciferol remains the gold standard for vitamin D supplementation with a vast body of supporting clinical evidence.[16] Future research, following the protocols outlined above, is necessary to experimentally validate the hypothesized properties of this compound and determine if it offers any tangible advantages over cholecalciferol for specific formulation or therapeutic applications.
References
- 1. Cholecalciferol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cholecalciferol (vitamin D3): efficacy, safety, and implications in public health [frontiersin.org]
- 3. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Previtamin D3 | C27H44O | CID 5281058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pre-Vitamin-D3 Decanoate | CAS No- 927822-18-2 | Simson Pharma Limited [simsonpharma.com]
- 8. This compound | CAS No: 927822-18-2 [aquigenbio.com]
- 9. Bioavailability by design — Vitamin D3 liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholecalciferol (Vitamin D3) – pharmacological properties, therapeutic utility and potential new fields of clinical application – Българско Научно Дружество по Фармация [bsphs.org]
- 11. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of calcifediol with vitamin D for prevention or cure of vitamin D deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Is calcifediol better than cholecalciferol for vitamin D supplementation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparisons of different vitamin D supplementation for prevention of osteoporotic fractures: a Bayesian network meta-analysis and meta-regression of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pre-vitamin D3 Decanoate and Other Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of pre-vitamin D3 decanoate against other common vitamin D analogs. Due to a lack of direct comparative clinical or preclinical studies on this compound in the public domain, this guide draws on the established pharmacology of vitamin D esters and compares their theoretical profile to well-characterized vitamin D analogs.
Introduction to this compound
This compound is an esterified form of pre-vitamin D3. Esters of vitamin D are prodrugs that, after administration, are expected to undergo hydrolysis by endogenous esterases to release the parent vitamin D molecule. The decanoate moiety, a ten-carbon fatty acid, increases the lipophilicity of the compound. This modification is designed to create a long-acting depot effect upon intramuscular injection, leading to a slow release of pre-vitamin D3 and, subsequently, vitamin D3 into the circulation. This could potentially offer a more stable and sustained physiological level of vitamin D compared to intermittent high-dose oral supplementation.
Metabolic Pathway and Mechanism of Action
Upon release, pre-vitamin D3 thermally isomerizes to vitamin D3 (cholecalciferol) in the body. Vitamin D3 is then transported to the liver and hydroxylated to 25-hydroxyvitamin D3 (25(OH)D3 or calcifediol), the major circulating form of vitamin D. In the kidneys, 25(OH)D3 undergoes a second hydroxylation to form the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol). Calcitriol then binds to the vitamin D receptor (VDR) in various tissues to regulate gene expression, primarily controlling calcium and phosphate homeostasis, bone metabolism, and immune function.
Signaling Pathway of Vitamin D Metabolism
Caption: Metabolic pathway of this compound and other Vitamin D analogs.
Comparative Efficacy and Pharmacokinetics
The primary goal in developing vitamin D analogs is to optimize the therapeutic window, often by separating the desired effects (e.g., on cell proliferation or immune modulation) from the calcemic effects. Long-acting esters like this compound aim for sustained, stable levels of vitamin D, potentially avoiding the sharp peaks and troughs seen with intermittent oral dosing.
Table 1: Comparative Profile of Vitamin D Analogs
| Parameter | This compound (Theoretical) | Cholecalciferol (Vitamin D3) | Calcifediol (25(OH)D3) | Calcitriol (1,25(OH)2D3) | Alfacalcidol (1α-OH-D3) |
| Form | Prodrug (Ester) | Prohormone | Prohormone | Active Hormone | Prodrug (Analog) |
| Activation Steps | 2 (Hydrolysis, Isomerization) + 2 (Hydroxylation) | 2 (Hydroxylation) | 1 (Hydroxylation) | 0 | 1 (Hydroxylation) |
| Primary Site of Action | Depot tissue, then systemic | Liver, then Kidney | Kidney | Target Tissues | Liver, then Target Tissues |
| Half-life | Very long (weeks to months) | Long (days to weeks) | ~15 days | Short (hours) | Short (hours) |
| Bioavailability | High (IM injection) | Variable (Oral) | High (Oral) | High (Oral) | High (Oral) |
| Calcemic Potential | Low to Moderate (Slow release) | Moderate | Moderate to High | High | High |
| Use in Renal Disease | Requires renal activation | Requires renal activation | Requires renal activation | Preferred | Preferred |
| Key Advantage | Sustained, stable serum levels | Standard supplementation | Faster action than D3 | Bypasses renal activation | Bypasses renal activation |
Experimental Protocols for Efficacy Evaluation
Evaluating a novel long-acting vitamin D analog like this compound would typically involve a series of preclinical and clinical studies.
Preclinical Evaluation (Animal Model)
-
Objective: To determine the pharmacokinetic profile and efficacy in raising and maintaining serum 25(OH)D levels compared to a standard treatment (e.g., oral cholecalciferol).
-
Animal Model: Vitamin D-deficient rodent model (e.g., rats or mice fed a vitamin D-deficient diet for 4-6 weeks).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., sesame oil IM).
-
Group 2: this compound (single IM injection).
-
Group 3: Cholecalciferol (weekly oral gavage).
-
-
Methodology:
-
Baseline: Collect blood samples to confirm vitamin D deficiency (serum 25(OH)D < 10 ng/mL).
-
Administration: Administer the respective compounds. The dose for the decanoate ester would be calculated to deliver an equivalent total amount of vitamin D3 over the study period as the oral group.
-
Monitoring: Collect blood samples at regular intervals (e.g., Day 3, 7, 14, 28, 42, 56) via tail vein or saphenous vein.
-
Biochemical Analysis: Measure serum levels of 25(OH)D, 1,25(OH)2D, calcium, phosphorus, and parathyroid hormone (PTH) using LC-MS/MS or ELISA.
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., femur for bone mineral density analysis via µCT, kidney for histological analysis).
-
-
Statistical Analysis: Use repeated measures ANOVA to compare the changes in serum markers over time between the groups.
Generic Experimental Workflow
Caption: A generic workflow for preclinical evaluation of a novel Vitamin D analog.
Conclusion
This compound represents a promising strategy for long-acting vitamin D supplementation. Its theoretical advantages include improved patient compliance due to infrequent dosing and the potential for more stable and sustained serum 25(OH)D levels, which may translate to better clinical outcomes and a lower risk of toxicity associated with high-dose boluses.
However, without direct experimental data, its efficacy and safety profile in comparison to established vitamin D analogs like cholecalciferol, calcifediol, and calcitriol remain speculative. Rigorous preclinical and clinical studies are essential to characterize its pharmacokinetic and pharmacodynamic properties and to validate its potential as a therapeutic option for the treatment and prevention of vitamin D deficiency and related disorders. Researchers are encouraged to pursue studies that directly compare this and other long-acting vitamin D esters to current standards of care.
Validating the Biological Activity of Synthetic Pre-vitamin D3 Decanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of synthetic Pre-vitamin D3 Decanoate against other common forms of vitamin D3. The information presented is based on established principles of vitamin D metabolism and pharmacokinetics. Direct experimental data for this compound is limited, and the quantitative comparisons herein are illustrative, emphasizing the need for dedicated in-vivo studies.
Executive Summary
This compound is a synthetic derivative of vitamin D3, esterified with decanoic acid. This modification is hypothesized to enhance stability and alter the pharmacokinetic profile, potentially offering a more sustained release of vitamin D3. This guide outlines the metabolic pathway, signaling cascade, and experimental protocols required to validate its biological efficacy.
Comparison of Vitamin D3 Analogs
The biological activity of any vitamin D analog is primarily determined by its ability to be converted into the active form, 1,25-dihydroxyvitamin D3 (Calcitriol), and subsequently activate the Vitamin D Receptor (VDR). The table below presents a hypothetical comparison of key performance indicators for this compound against standard Cholecalciferol (Vitamin D3) and Calcifediol (25-hydroxyvitamin D3).
Table 1: Hypothetical Comparative Performance of Vitamin D3 Analogs
| Parameter | This compound (Hypothetical) | Cholecalciferol (Vitamin D3) | Calcifediol (25(OH)D3) |
| Bioavailability (AUC of serum 25(OH)D) | Moderate to High | Moderate | High |
| Time to Peak Serum 25(OH)D (Tmax) | Delayed (e.g., 24-48 hours) | Moderate (e.g., 12-24 hours) | Rapid (e.g., 4-8 hours) |
| Serum Half-life of 25(OH)D | Potentially longer | ~15 days[1] | ~15 days[1] |
| Metabolic Conversion Steps Required | 2 (Isomerization & 25-hydroxylation) | 1 (25-hydroxylation) | 0 (already 25-hydroxylated) |
| Potential for Sustained Release | High | Low | Moderate |
| Relative Potency in raising serum 25(OH)D | Moderate | High | Very High |
Note: The data for this compound is illustrative and requires experimental validation.
Metabolic and Signaling Pathways
The biological activity of this compound is contingent on its conversion to active metabolites and the subsequent activation of the Vitamin D Receptor signaling pathway.
Vitamin D Metabolic Pathway
This compound is presumed to follow a similar metabolic pathway to other vitamin D esters. The decanoate ester would first be cleaved, releasing pre-vitamin D3, which then undergoes thermal isomerization to vitamin D3 (cholecalciferol). Subsequently, it follows the established metabolic route.
Metabolic conversion of this compound.
Vitamin D Receptor (VDR) Signaling Pathway
The active form, 1,25-dihydroxyvitamin D3 (Calcitriol), mediates its genomic effects by binding to the Vitamin D Receptor (VDR). This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating gene transcription.[2][3][4][5]
Genomic signaling pathway of the Vitamin D Receptor.
Experimental Protocols
To validate the biological activity of this compound, a series of in-vivo experiments are recommended. The primary endpoint for assessing bioavailability is the measurement of serum 25-hydroxyvitamin D (25(OH)D) levels over time.
In-Vivo Bioavailability Study Workflow
A randomized, controlled animal study is the gold standard for comparing the bioavailability of different vitamin D formulations.
Workflow for a comparative in-vivo bioavailability study.
Detailed Methodologies
1. Animal Model and Acclimation:
-
Model: Male Wistar rats (8-10 weeks old) are a suitable model.
-
Diet: House the animals on a vitamin D-deficient diet for 4-6 weeks to achieve a baseline serum 25(OH)D level below 10 ng/mL.
-
Housing: Maintain a 12-hour light/dark cycle with controlled temperature and humidity. Provide ad libitum access to the vitamin D-deficient diet and water.
2. Dosing and Administration:
-
Formulation: Prepare equimolar doses of this compound and Cholecalciferol in a suitable vehicle (e.g., corn oil). A vehicle-only group will serve as the negative control.
-
Administration: Administer a single dose via oral gavage.
3. Blood Sample Collection:
-
Timepoints: Collect blood samples from the tail vein at baseline (0 hours) and at 4, 8, 12, 24, 48, 72, and 168 hours post-dosing.
-
Processing: Allow blood to clot, then centrifuge to separate serum. Store serum samples at -80°C until analysis.
4. Measurement of Serum 25-hydroxyvitamin D:
-
Method: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 25(OH)D3.[6] This is the gold standard for accuracy and specificity.
-
Validation: The assay should be validated for linearity, precision, accuracy, and lower limit of quantification.
5. Pharmacokinetic and Statistical Analysis:
-
Parameters: Calculate the following pharmacokinetic parameters for serum 25(OH)D3 concentrations:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the concentration to reduce by half.
-
-
Statistics: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the parameters between the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
While this compound presents a promising alternative to standard vitamin D3 supplementation, rigorous experimental validation is crucial. The protocols and comparative framework outlined in this guide provide a robust starting point for researchers and drug development professionals to objectively assess its biological activity and pharmacokinetic profile. The key to validating its potential lies in well-designed in-vivo studies that directly compare its ability to raise and maintain serum 25-hydroxyvitamin D levels against established forms of vitamin D3.
References
- 1. Pharmacokinetics of vitamin D toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. Vitamin D analogs enhance the anticancer activity of 5-fluorouracil in an in vivo mouse colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Validation of Analytical Methods for Pre-vitamin D3 Decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Pre-vitamin D3 decanoate. Given the limited publicly available data specifically on the cross-validation of methods for this compound, this document leverages established and validated methods for the closely related Vitamin D3 and its esters. The principles and performance data presented here serve as a robust framework for researchers developing and validating analytical methods for this specific compound.
The primary analytical techniques suitable for the analysis of Vitamin D3 and its esters, including this compound, are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide will compare these two methods based on typical validation parameters.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS/MS analysis of Vitamin D compounds, adaptable for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of Vitamin D3 in pharmaceutical formulations.[1][2][3][4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed for the separation.[1][3]
-
Mobile Phase: A mixture of organic solvents like methanol and water is often used in an isocratic or gradient elution.[1][3][6]
-
Flow Rate: A typical flow rate is around 1.0-2.0 mL/min.[2][3]
-
Detection: The UV detector is set to the maximum absorbance wavelength of the analyte, which for Vitamin D3 is typically around 264-292 nm.[2][3][6]
-
Sample Preparation: This usually involves extraction of the analyte from the sample matrix, which can be a simple dissolution or a more complex liquid-liquid or solid-phase extraction.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher selectivity and sensitivity, making it suitable for complex matrices and low concentration levels. This technique has been successfully used for the simultaneous determination of vitamin D and its esterified forms.[7][8][9]
-
Instrumentation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.[7][8][9]
-
Column: Similar to HPLC-UV, reversed-phase columns are typically used.
-
Mobile Phase: A mixture of organic solvents and water, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Sample Preparation: Sample preparation can be similar to that for HPLC-UV, but may require additional clean-up steps to minimize matrix effects.
Data Presentation: Comparison of Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods based on validation studies for Vitamin D3 and its esters. These values provide a benchmark for what can be expected for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | Description |
| Specificity | Good | Excellent | The ability to assess the analyte unequivocally in the presence of other components. LC-MS/MS is generally more specific due to the monitoring of specific mass transitions. |
| Linearity (R²) | > 0.999 | > 0.999 | The ability to elicit test results that are directly proportional to the concentration of the analyte. Both methods show excellent linearity over a defined range.[1][3][6] |
| Accuracy (% Recovery) | 95-105% | 98-102% | The closeness of the test results obtained by the method to the true value. Both methods demonstrate high accuracy.[1][3] |
| Precision (% RSD) | < 2% | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Both methods are highly precise.[1][3] |
| Limit of Detection (LOD) | ~0.05 µg/mL | < 3 µg/L | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LC-MS/MS offers significantly lower detection limits.[2][4][7][8][9] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~3 µg/L | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LC-MS/MS provides superior sensitivity.[2][3][4][7][8][9] |
| Robustness | Good | Good | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. Both methods, when properly developed, are robust.[1][2][4] |
Mandatory Visualizations
General Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
Signaling Pathway for Vitamin D Metabolism and Action
While not directly related to the analytical method, understanding the biological context of Vitamin D is crucial for researchers. The following diagram illustrates the metabolic pathway of Vitamin D3. Pre-vitamin D3 is a precursor to Vitamin D3.
Caption: Simplified pathway of Vitamin D3 metabolism and action.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of RP-HPLC Method for the Estimation of Vitamin D3 in Liquid Formulations | Semantic Scholar [semanticscholar.org]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Unraveling the Calcemic Effects of Pre-vitamin D3 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regulation of calcium homeostasis is a critical physiological process, and vitamin D3 plays a central role. While the biological activities of vitamin D3 and its hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol), are well-documented, the in vivo calcemic effects of their precursor, Pre-vitamin D3, and its derivatives remain a subject of interest, particularly in the quest for developing vitamin D analogs with selective therapeutic actions. This guide provides a comparative analysis of the in vivo calcemic effects of Pre-vitamin D3 derivatives against other vitamin D compounds, supported by experimental data and methodologies.
Executive Summary
Current research indicates that Pre-vitamin D3 and its derivatives exhibit significantly lower, if not negligible, direct calcemic effects in vivo compared to vitamin D3 and its hydroxylated metabolites. This is primarily attributed to their low binding affinity for the vitamin D receptor (VDR) and the plasma vitamin D-binding protein (DBP). In contrast, vitamin D3 undergoes a series of hydroxylations to become a potent regulator of calcium levels. This guide will delve into the available data, experimental protocols used to assess these effects, and the underlying signaling pathways.
Comparative Data on Calcemic Effects
The following table summarizes the known in vivo calcemic effects of various vitamin D compounds. It is important to note that direct quantitative comparative studies on Pre-vitamin D3 derivatives are limited. The data presented for Pre-vitamin D3 derivatives is largely based on studies of 19-nor-previtamin D3 analogs, which were found to be biologically inactive in terms of calcemic responses.
| Compound | Dosage | Animal Model | Change in Serum Calcium Levels | Key Findings & Citations |
| 1α,25-(OH)2-19-nor-previtamin D3 | Not specified | Chicks | No significant change | Showed very poor affinity for the vitamin D receptor and plasma DBP, resulting in no observable in vivo calcemic effects.[1] |
| Vitamin D3 (Cholecalciferol) | 4000 IU/day for 14 days | Humans | Mean increase from 41.3 to 64.6 nmol/L in serum 25(OH)D | Vitamin D3 supplementation effectively increases serum 25(OH)D levels, a precursor to the active form, contributing to calcium homeostasis. |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 0.25-0.5 µ g/day | Humans with CKD | Significant increase | Directly activates the VDR, leading to increased intestinal calcium absorption and bone calcium resorption, thus raising serum calcium levels.[2][3] |
| Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) | Various | Animal models and humans with CKD | Less hypercalcemic than calcitriol | A vitamin D analog designed to have a lower impact on serum calcium and phosphorus levels compared to calcitriol, while still suppressing parathyroid hormone.[4][5] |
| Doxercalciferol (1α-hydroxyvitamin D2) | Various | Mice with secondary hyperparathyroidism | Normalized serum calcium | A pro-drug that is converted to the active form, effectively normalizing serum calcium and improving skeletal abnormalities.[2][6] |
Signaling Pathways and Experimental Workflows
The biological effects of vitamin D compounds are mediated through a series of metabolic and signaling events. Understanding these pathways is crucial for interpreting their calcemic effects.
Vitamin D Metabolic Pathway
The following diagram illustrates the conversion of 7-dehydrocholesterol to the active form of vitamin D3, highlighting the position of Pre-vitamin D3 in this pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Active Vitamin D Compounds and a Calcimimetic in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Effects of Cholecalciferol and Calcitriol on Circulating Markers of CKD Mineral Bone Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of active vitamin D compounds and a calcimimetic in mineral homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pre-vitamin D3 Decanoate and the Vitamin D Receptor: A Comparative Analysis of Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Understanding Vitamin D Receptor Activation
The biological effects of vitamin D are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[2][3][4] The most potent natural ligand for the VDR is calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D.[3] Upon binding calcitriol, the VDR undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][5][6] This signaling pathway regulates a multitude of physiological processes, including calcium homeostasis, immune function, and cell proliferation and differentiation.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Evaluation of Vitamin D Receptor-Mediated Activities of Cholesterol and Vitamin D Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Pre-vitamin D3 Decanoate and Calcifediol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a lack of publicly available head-to-head clinical studies directly comparing the efficacy and pharmacokinetics of Pre-vitamin D3 decanoate and calcifediol. This guide provides a comparison based on available data for each compound individually and their respective roles in the vitamin D metabolic pathway.
Introduction to Vitamin D Metabolism
Vitamin D, in its inert form, is obtained through synthesis in the skin via UVB radiation or through dietary intake.[1] It undergoes a two-step activation process to become biologically active. The first step occurs in the liver, where vitamin D is hydroxylated to form 25-hydroxyvitamin D (calcifediol).[1][2][3][4] This is the major circulating form of vitamin D and is used to determine a person's vitamin D status. The second hydroxylation step happens in the kidneys, where calcifediol is converted to 1,25-dihydroxyvitamin D (calcitriol), the biologically active form of vitamin D.[1][2][3][4] Calcitriol then binds to the vitamin D receptor (VDR) in various tissues to exert its effects.[1][2]
This compound is a derivative of vitamin D3 and is considered a pro-drug.[5][6][7][8][9] It is designed to be converted into the active form of vitamin D within the body.[5][6][7][8][9]
Vitamin D Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D, indicating the points at which this compound and calcifediol enter the cycle.
Caption: Vitamin D metabolic pathway showing the conversion of precursors to the active form.
This compound: Profile
This compound is a synthetic derivative of vitamin D3.[5][6][7][8][9] The "decanoate" suffix indicates that it is an ester of decanoic acid, a ten-carbon fatty acid. This esterification is a common strategy in pharmacology to create long-acting formulations of drugs.
Mechanism of Action: this compound functions as a pro-drug. After administration, it is converted in the body to 25-hydroxyvitamin D3 (calcifediol) in the liver, and subsequently to the active form, 1,25-dihydroxyvitamin D3 (calcitriol), in the kidneys.[5][6][7][8][9] The ester bond is likely cleaved by esterase enzymes to release pre-vitamin D3, which then enters the metabolic pathway. The esterification may affect the stability and bioavailability of the vitamin D3 molecule.[5][6][7][8][9]
Experimental Data: Currently, there is no published experimental data from head-to-head studies involving this compound. Information is primarily available from chemical suppliers, suggesting its use is predominantly in a research context.[9][10][11][12][13]
Calcifediol (25-hydroxyvitamin D3): Profile
Calcifediol is the prohormone that is produced in the liver from vitamin D3 (cholecalciferol) or vitamin D2 (ergocalciferol). It is the main circulating form of vitamin D.
Mechanism of Action: As an intermediate metabolite, calcifediol bypasses the initial hepatic 25-hydroxylation step required by vitamin D3.[14] This can be advantageous in individuals with impaired liver function. It is transported to the kidneys where it is converted to the active hormone, calcitriol.
Pharmacokinetic Properties: Calcifediol has been shown to be more potent and faster at raising serum 25(OH)D levels compared to cholecalciferol.[15][16] It has a predictable and linear dose-response curve.[14]
Quantitative Data Summary:
| Pharmacokinetic Parameter | Calcifediol | Cholecalciferol (for comparison) | Source |
| Potency (relative to Cholecalciferol) | ~2-3 times more potent in raising plasma 25(OH)D3 | 1 | [15] |
| Time to reach >30 ng/mL 25(OH)D3 | Mean of 16.8 days | Mean of 68.4 days | [15] |
| AUC0-24h (after first dose) | 28% higher (daily dosing), 67% higher (weekly dosing) | Lower | [15] |
| Half-life | 10-22 days | 14 days | [16] |
| Absorption | More hydrophilic, less prone to sequestration in adipose tissue | More lipophilic, prone to sequestration in adipose tissue | [14][16] |
Comparative Analysis
While direct comparative data is unavailable, an indirect comparison can be made based on the known properties of each compound:
-
Point of Entry into Metabolism: this compound is a precursor to vitamin D3 and must undergo conversion before entering the liver for hydroxylation. Calcifediol is already post-hepatic hydroxylation, making it one step closer to the active form.[14]
-
Potential Onset of Action: By bypassing the initial conversion and hepatic hydroxylation steps, calcifediol would theoretically have a faster onset of action in raising circulating 25(OH)D levels compared to this compound.
-
Formulation and Dosing: The decanoate ester of Pre-vitamin D3 suggests it may be formulated for long-acting, infrequent administration. Calcifediol is typically administered more frequently (daily or weekly).[15]
-
Clinical Utility: Calcifediol's faster action and more predictable dose-response make it beneficial in clinical situations where rapid correction of vitamin D deficiency is needed, or in patients with liver or malabsorption issues.[16] The potential utility of this compound would likely be in providing a stable, long-term release of a vitamin D precursor.
Hypothetical Experimental Protocol for a Head-to-Head Pharmacokinetic Study
The following is a proposed experimental workflow for a clinical study to directly compare this compound and calcifediol.
Experimental Workflow Diagram
Caption: Hypothetical workflow for a pharmacokinetic comparison study.
Detailed Methodologies:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Healthy volunteers with baseline vitamin D insufficiency (e.g., serum 25(OH)D < 30 ng/mL).
-
Interventions:
-
Group A: Single intramuscular injection of this compound.
-
Group B: Daily oral administration of calcifediol for a specified period.
-
Group C: Placebo.
-
-
Pharmacokinetic Sampling: Blood samples collected at pre-dose and at multiple time points post-administration (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours, and then weekly for 12 weeks).
-
Bioanalytical Method: Serum concentrations of the parent drugs (if applicable), 25(OH)D3, and 1,25(OH)2D3 would be quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis to determine key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and terminal half-life (t1/2).
-
Safety Assessments: Monitoring of serum and urinary calcium, phosphate, and creatinine levels, as well as recording of any adverse events.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D: Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. D3 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cholecalciferol Impurity D : Venkatasai Life Sciences [venkatasailifesciences.com]
- 11. Pre-Vitamin-D3 Decanoate | CAS No- 927822-18-2 | Simson Pharma Limited [simsonpharma.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Calcifediol: a review of its pharmacological characteristics and clinical use in correcting vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. mdpi.com [mdpi.com]
A Comparative Pharmacokinetic Analysis of Pre-Vitamin D3 Analogues and Formulations
A detailed examination of the pharmacokinetic profiles of various Vitamin D compounds, offering researchers and drug development professionals a comprehensive guide to their comparative performance. This guide synthesizes experimental data on key pharmacokinetic parameters, outlines methodologies, and visualizes complex biological and experimental pathways.
While the term "pre-vitamin D3 esters" in a pharmaceutical context is not widely documented with direct comparative pharmacokinetic data, this guide provides a robust comparison of various Vitamin D3 analogues and formulations. Pre-vitamin D3 is a transient intermediate in the endogenous synthesis of Vitamin D3 in the skin upon UVB exposure, and it can exist in an esterified form. However, for therapeutic use, various synthetic and formulated derivatives of Vitamin D3 are employed to optimize its delivery and efficacy. This report focuses on the pharmacokinetic properties of these clinically relevant forms.
Comparative Pharmacokinetics of Vitamin D Analogues and Formulations
The therapeutic efficacy of Vitamin D supplementation is largely determined by its pharmacokinetic profile, which includes the rate and extent of absorption (bioavailability), distribution, metabolism, and excretion. The following tables summarize the key pharmacokinetic parameters for different Vitamin D compounds and formulations based on available experimental data.
Table 1: Pharmacokinetic Parameters of Vitamin D Analogues
| Compound | Cmax (ng/mL) | Tmax (hours) | Half-life (t½) (hours) | Bioavailability/Notes |
| Calcitriol | Data not available | 5 - 10 (healthy subjects) | 15 - 30 (dialysis patients) | Active form of Vitamin D3.[1][2][3] |
| Paricalcitol | Data not available | 5 - 10 (healthy subjects) | 15 - 30 (dialysis patients) | Synthetic Vitamin D2 analogue.[1][2][3] |
| Doxercalciferol (prohormone) | Data not available | ~34 (healthy subjects, for active metabolite) | ~45 (dialysis patients, for active metabolite) | Prohormone that is hepatically metabolized to 1α,25-(OH)2D2.[1][2][3] |
| Vitamin D2 (Ergocalciferol) | See study details | See study details | 3.11 ± 1.66 days | No significant pharmacokinetic differences observed compared to Vitamin D3 in one study.[4] |
| Vitamin D3 (Cholecalciferol) | See study details | See study details | 3.27 ± 1.27 days | [4] |
Table 2: Comparative Bioavailability of Different Vitamin D3 Formulations in a Rat Model
| Formulation | Relative Bioavailability (Compared to Oil-based) | Notes |
| Microencapsulated Vitamin D3 | Most bioavailable | Absorbed almost twice as efficiently as micellized Vitamin D3.[5] |
| Oil-based Vitamin D3 | Baseline | More bioavailable than micellized Vitamin D3.[5] |
| Micellized Vitamin D3 | Least bioavailable | [5] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs and analytical methods. Understanding these protocols is crucial for interpreting the pharmacokinetic data.
General Pharmacokinetic Study Protocol
A typical pharmacokinetic study for a Vitamin D compound involves a single-dose, open-label, randomized design in healthy volunteers or animal models.
-
Subject Recruitment and Screening: Healthy adult subjects are recruited. Exclusion criteria often include a history of malabsorption, use of medications affecting Vitamin D metabolism, and abnormal baseline serum 25-hydroxyvitamin D [25(OH)D] levels.
-
Randomization and Dosing: Subjects are randomized to receive a single oral dose of the different Vitamin D formulations being tested.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after dosing. A typical schedule might be pre-dose, and then at 1, 2, 4, 8, 12, 24, 48, 72, and 168 hours post-dose.
-
Bioanalytical Method: Plasma concentrations of the parent drug and/or its major metabolites (e.g., 25(OH)D) are quantified using a validated analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), which reflects the total drug exposure.
LC-MS/MS Method for Quantification of Vitamin D Metabolites
The quantification of Vitamin D and its metabolites in plasma is a critical component of pharmacokinetic studies.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation to release the analytes from binding proteins, followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a C18 column with a mobile phase gradient.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of specific molecules.
Visualizing Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways, experimental workflows, and comparative relationships.
References
- 1. Comparative review of the pharmacokinetics of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Review of the Pharmacokinetics of Vitamin D Analogues | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
In vitro potency of Pre-vitamin D3 decanoate compared to 1,25-dihydroxyvitamin D3
A Comparative Guide for Researchers
In the landscape of vitamin D research and drug development, understanding the potency and mechanism of action of various analogues is paramount. This guide provides an objective comparison of the in vitro potency of Pre-vitamin D3 decanoate against the biologically active form, 1,25-dihydroxyvitamin D3. The information presented herein is synthesized from established knowledge of vitamin D metabolism and action, supported by common experimental protocols.
Executive Summary
1,25-dihydroxyvitamin D3, also known as calcitriol, is the hormonally active form of vitamin D3 and exerts its biological effects by directly binding to the vitamin D receptor (VDR).[1][2][3] In contrast, this compound is a synthetic derivative and a pro-drug.[4] It requires enzymatic conversion to ultimately form 1,25-dihydroxyvitamin D3.[4] Consequently, a significant disparity in their direct in vitro potency is expected. In cellular systems lacking the necessary metabolic machinery, this compound is anticipated to be largely inactive, whereas 1,25-dihydroxyvitamin D3 will demonstrate potent activity.
Comparative Potency: A Mechanistic Overview
The fundamental difference in the in vitro potency between this compound and 1,25-dihydroxyvitamin D3 lies in their metabolic activation pathway. This compound must undergo several conversion steps to become biologically active. This process begins with its conversion to vitamin D3, followed by hydroxylation in the liver to 25-hydroxyvitamin D3, and finally, a second hydroxylation in the kidneys (or other target tissues with the necessary enzyme) to the active 1,25-dihydroxyvitamin D3.[1][4][5][6]
Therefore, in a typical in vitro cell culture system that may not fully replicate the multi-organ metabolic pathway of the human body, this compound would likely exhibit significantly lower or no potency compared to 1,25-dihydroxyvitamin D3, which is administered in its active form.
Quantitative Data Summary
The following table provides a hypothetical comparison of the expected in vitro potency of the two compounds based on their mechanism of action. Direct comparative experimental data for "this compound" was not found in the public literature. The values for 1,25-dihydroxyvitamin D3 are representative of typical findings.
| Parameter | This compound | 1,25-dihydroxyvitamin D3 | Rationale for Expected Difference |
| VDR Binding Affinity (Kd) | Very High (Low Affinity) / No Binding | ~0.1 - 1 nM | This compound is not the active ligand for VDR. |
| EC50 for Gene Transcription | High / No Activity | ~1 - 100 nM | Requires metabolic conversion to the active form, which may be limited or absent in vitro. |
| EC50 for Cell Differentiation | High / No Activity | ~1 - 100 nM | Dependent on VDR activation by the active metabolite. |
| EC50 for Anti-Proliferation | High / No Activity | ~10 - 500 nM | A key downstream effect of VDR signaling. |
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic conversion of this compound and the signaling pathway of 1,25-dihydroxyvitamin D3.
Experimental Protocols
To empirically determine the in vitro potency of this compound relative to 1,25-dihydroxyvitamin D3, the following experimental protocols are recommended.
Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the binding affinity of the compounds to the VDR.
Methodology:
-
Reagents: Recombinant human VDR, [3H]-1,25-dihydroxyvitamin D3, and test compounds (this compound and 1,25-dihydroxyvitamin D3).
-
Procedure: A competitive binding assay is performed. A constant amount of recombinant VDR and [3H]-1,25-dihydroxyvitamin D3 are incubated with increasing concentrations of the unlabeled test compounds.
-
Detection: The amount of bound radioligand is measured using a scintillation counter after separating bound from free radioligand (e.g., via filtration).
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated.
VDR-Mediated Gene Transcription Assay (Reporter Assay)
Objective: To measure the ability of the compounds to activate VDR-mediated gene transcription.
Methodology:
-
Cell Line: A suitable cell line (e.g., HEK293, MCF-7) is co-transfected with a VDR expression vector and a reporter plasmid containing a vitamin D response element (VDRE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Transfected cells are treated with a range of concentrations of this compound or 1,25-dihydroxyvitamin D3.
-
Detection: After a suitable incubation period (e.g., 24 hours), cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
-
Analysis: Dose-response curves are generated, and the EC50 values (the concentration that produces 50% of the maximal response) are calculated.
Cell Differentiation Assay
Objective: To assess the potency of the compounds in inducing cell differentiation.
Methodology:
-
Cell Line: A cell line known to differentiate in response to 1,25-dihydroxyvitamin D3 is used (e.g., human promyelocytic leukemia cells, HL-60, or osteoblast-like cells, MC3T3-E1).[7]
-
Treatment: Cells are cultured with various concentrations of this compound or 1,25-dihydroxyvitamin D3 for several days.
-
Detection: Differentiation is assessed by measuring markers specific to the differentiated phenotype. For HL-60 cells, this could be the expression of CD11b and CD14 by flow cytometry or nitroblue tetrazolium (NBT) reduction. For MC3T3-E1 cells, alkaline phosphatase activity can be measured.[7]
-
Analysis: The concentration of the compound that induces a half-maximal differentiation response (EC50) is determined.
The following diagram outlines a general workflow for comparing the in vitro potency.
Conclusion
Based on the established principles of vitamin D metabolism and action, 1,25-dihydroxyvitamin D3 is expected to be significantly more potent in vitro than this compound. This is because 1,25-dihydroxyvitamin D3 is the active hormone that directly engages the VDR signaling pathway, while this compound is a pro-drug that requires metabolic activation. For researchers investigating the biological effects of vitamin D compounds, it is crucial to consider the metabolic capabilities of the chosen in vitro system. The experimental protocols outlined in this guide provide a robust framework for the direct, empirical comparison of these and other vitamin D analogues.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of 1,25-dihydroxyvitamin D3 on the differentiation of MC3T3-E1 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Safety Profiles: A Comparative Look at Pre-vitamin D3 Decanoate and Calcitriol
For researchers, scientists, and drug development professionals, understanding the nuanced differences between vitamin D analogs is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of the side effect profiles of the research compound Pre-vitamin D3 Decanoate and the clinically established active form of vitamin D3, Calcitriol. Due to the absence of clinical and preclinical safety data for this compound, a direct comparative analysis based on experimental data is not feasible. This guide will, therefore, present a comprehensive overview of the well-documented side effect profile of Calcitriol, supported by available data, and contextualize the metabolic pathway of Pre-vitamin D3 as a precursor.
Executive Summary
Calcitriol, the hormonally active form of vitamin D3, is a potent regulator of calcium homeostasis and is utilized in various clinical settings. Its therapeutic window is narrow, and its use is associated with a well-defined set of side effects, primarily related to hypercalcemia. In contrast, this compound is a synthetic derivative of vitamin D3, and there is a conspicuous lack of publicly available data on its safety, toxicology, and side effect profile from either preclinical or clinical studies. It is currently regarded as a compound for research purposes only and is not intended for human use. This guide will focus on the extensive clinical data available for Calcitriol to inform research and development activities.
Calcitriol: A Detailed Side Effect Profile
Calcitriol's side effects are largely an extension of its pharmacological activity, leading to excessive elevation of serum calcium levels. The most frequently reported adverse effect is hypercalcemia.[1] The signs and symptoms of hypercalcemia can be categorized into early and late manifestations.
Early Manifestations of Hypercalcemia:
-
Weakness
-
Headache
-
Somnolence
-
Nausea and vomiting
-
Dry mouth
-
Constipation
-
Muscle and bone pain
-
Metallic taste
-
Anorexia
-
Abdominal pain
Late Manifestations of Hypercalcemia:
-
Polyuria (excessive urination)
-
Polydipsia (excessive thirst)
-
Anorexia
-
Weight loss
-
Nocturia (waking up at night to urinate)
-
Calcific conjunctivitis
-
Pancreatitis
-
Photophobia
-
Rhinorrhea
-
Pruritus
-
Hyperthermia
-
Decreased libido
-
Elevated Blood Urea Nitrogen (BUN)
-
Albuminuria
-
Hypercholesterolemia
-
Elevated AST and ALT
-
Ectopic calcification
-
Nephrocalcinosis
-
Hypertension
-
Cardiac arrhythmias
Quantitative Data on Calcitriol Side Effects
The following table summarizes the incidence of common adverse events associated with Calcitriol, compiled from various clinical sources.
| Side Effect Category | Adverse Event | Incidence |
| Metabolic | Hypercalcemia | Very Common (>10%) |
| Hyperphosphatemia | Common (1-10%) | |
| Hypercalciuria | Common (1-10%) | |
| Gastrointestinal | Nausea | Common (1-10%) |
| Vomiting | Common (1-10%) | |
| Constipation | Common (1-10%) | |
| Abdominal Pain | Common (1-10%) | |
| Dry Mouth | Common (1-10%) | |
| Neurological | Headache | Common (1-10%) |
| Weakness | Common (1-10%) | |
| Somnolence | Common (1-10%) | |
| Renal | Urinary Tract Infection | Common (1-10%) |
| Nephrocalcinosis | Frequency not reported | |
| Cardiovascular | Hypertension | Frequency not reported |
| Cardiac Arrhythmias | Frequency not reported | |
| Dermatological | Rash | Uncommon (0.1-1%) |
| Pruritus | Uncommon (0.1-1%) |
Note: The incidence rates can vary depending on the patient population, dosage, and duration of treatment.
Experimental Protocols for Assessing Calcitriol Side Effects
The side effect profile of Calcitriol has been established through numerous clinical trials. A general methodology for these trials is outlined below.
A Phase I Trial of Calcitriol in Patients with Advanced Malignancy
-
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities of subcutaneously administered calcitriol.[2]
-
Patient Population: Patients with advanced solid tumors refractory to standard therapy.[2]
-
Methodology: This was a dose-escalation study where patients received subcutaneous injections of calcitriol every other day (QOD).[2] Doses were escalated in cohorts of patients until dose-limiting toxicity was observed.[2]
-
Side Effect Assessment: Patients were monitored for clinical signs and symptoms of toxicity at each visit. Laboratory monitoring included serum calcium, phosphorus, creatinine, and alkaline phosphatase, which were measured at baseline and weekly. Hypercalcemia was the primary toxicity of interest.[2]
-
Key Findings: Hypercalcemia was the dose-limiting toxicity.[2] The MTD for subcutaneous calcitriol given QOD was determined to be 8 μg.[2]
This compound: An Unknown Profile
This compound is a derivative of pre-vitamin D3, where the hydroxyl group is esterified with decanoic acid. This modification likely alters its pharmacokinetic properties, potentially leading to a longer half-life and a different release profile of the active vitamin D metabolites. However, without any published preclinical or clinical data, its side effect profile remains entirely speculative. It is not approved for therapeutic use in any jurisdiction.
Signaling and Metabolic Pathways
To understand the potential effects and side effects of these compounds, it is crucial to visualize their metabolic and signaling pathways.
Metabolic Pathway of Pre-vitamin D3 to Calcitriol
The following diagram illustrates the conversion of Pre-vitamin D3 to the active hormone Calcitriol. This compound would first need to be hydrolyzed to release Pre-vitamin D3 to enter this pathway.
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.
Conclusion
The side effect profile of Calcitriol is well-characterized and is primarily driven by its potent effects on calcium metabolism, with hypercalcemia being the principal dose-limiting toxicity. Rigorous monitoring of serum calcium levels is essential during Calcitriol therapy to mitigate these risks.
In stark contrast, this compound remains a compound of investigational interest with no available safety data in the public domain. Its esterified structure suggests a prodrug-like nature, which could theoretically offer a different pharmacokinetic and side-effect profile compared to Calcitriol. However, without empirical data, any discussion of its potential advantages or disadvantages in terms of safety would be purely speculative.
For researchers and drug development professionals, the key takeaway is the critical need for comprehensive preclinical toxicology and safety pharmacology studies for any new vitamin D analog, such as this compound, before it can be considered for clinical development. The extensive knowledge of Calcitriol's side effects provides a valuable benchmark for evaluating the safety of future vitamin D-based therapeutics.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
